molecular formula C11H10ClNO2 B8681129 1-Chloro-3,6-dimethoxyisoquinoline

1-Chloro-3,6-dimethoxyisoquinoline

Cat. No.: B8681129
M. Wt: 223.65 g/mol
InChI Key: DIAMRSWZRAZRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3,6-dimethoxyisoquinoline is a chemical compound offered for research and development purposes. As a substituted isoquinoline, it serves as a versatile synthetic intermediate. The isoquinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. The specific chloro and methoxy substituents on this scaffold make it a valuable precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of new chemical space in drug discovery programs . Applications: This product is intended for research use only. It is primarily used in laboratory settings as a building block for the synthesis of more complex molecules. Potential research applications include, but are not limited to, the development of pharmaceuticals and the study of structure-activity relationships (SAR). Research Value: Isoquinoline derivatives are of significant interest in scientific research due to their potential biological properties. Researchers value this compound for its potential to be elaborated into libraries of novel compounds for high-throughput screening and biological evaluation. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Not for diagnostic or therapeutic use. Not for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-chloro-3,6-dimethoxyisoquinoline

InChI

InChI=1S/C11H10ClNO2/c1-14-8-3-4-9-7(5-8)6-10(15-2)13-11(9)12/h3-6H,1-2H3

InChI Key

DIAMRSWZRAZRSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NC(=C2C=C1)Cl)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data for 1-Chloro-3,6-dimethoxyisoquinoline (CAS No. 55086-45-8) is exceedingly scarce. This guide has been compiled using information available for its close isomers, primarily 1-Chloro-6,7-dimethoxyisoquinoline and 3-Chloro-6,8-dimethoxyisoquinoline. The data presented herein should be considered as estimations and requires experimental verification for this compound.

This technical guide provides a comprehensive overview of the anticipated chemical properties, potential synthetic routes, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

While specific experimental data for this compound is not available, the following table summarizes the known properties of its isomers to provide an estimated profile.

PropertyData for Isomeric CompoundsSource
Molecular Formula C₁₁H₁₀ClNO₂-
Molecular Weight 223.66 g/mol [1]
Physical Form Expected to be a solid at room temperature.[1]
Melting Point Data not available for this compound or its close isomers.[2]
Boiling Point Data not available for this compound or its close isomers.[2]
Solubility Expected to be soluble in organic solvents like dichloromethane and ethanol.
Storage Store in an inert atmosphere at 2-8°C.[1]

Spectroscopic Data (Inferred from Isomers)

No specific spectral data has been reported for this compound. The following are anticipated characteristics based on the analysis of related substituted isoquinolines.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts will be influenced by the positions of the chloro and methoxy substituents on the isoquinoline ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework. The carbon atoms attached to the chlorine and oxygen atoms will exhibit characteristic downfield shifts.

Synthesis and Reactivity

General Synthesis Strategies for Chloro-dimethoxy-isoquinolines

The synthesis of chloro-dimethoxy-isoquinolines typically involves the construction of the dimethoxyisoquinoline core followed by a chlorination step. Common synthetic routes to the isoquinoline scaffold include the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

A plausible synthetic approach for this compound would start from a suitably substituted phenethylamine derivative, which undergoes cyclization to form a dihydroisoquinoline, followed by oxidation and chlorination.

Experimental Workflow: A Generalized Synthetic Approach

G Generalized Synthesis of Chloro-dimethoxy-isoquinolines cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product Formation A Substituted Phenethylamine C Amide Formation A->C B Acylating Agent B->C D Cyclization (e.g., Bischler-Napieralski) C->D Dehydrating Agent (e.g., POCl₃, P₂O₅) E Dehydrogenation/Oxidation D->E Oxidizing Agent (e.g., Pd/C) F Chlorination E->F Chlorinating Agent (e.g., POCl₃) G 1-Chloro-dimethoxy-isoquinoline F->G

Caption: Generalized synthetic workflow for chloro-dimethoxy-isoquinolines.

Key Reactivity

The chemical reactivity of this compound is expected to be dictated by the chloro substituent at the 1-position and the electron-donating methoxy groups on the benzene ring.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C-1 position is activated towards nucleophilic displacement by the ring nitrogen. This allows for the introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position.

  • Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions. The directing effects of the two methoxy groups will determine the position of substitution.

Diagram of Potential Reactions

G Potential Reactivity of 1-Chloro-dimethoxy-isoquinoline Scaffold cluster_0 Nucleophilic Substitution at C1 cluster_1 Electrophilic Substitution on Benzene Ring A 1-Chloro-dimethoxy-isoquinoline B Amination (R-NH₂) A->B Nu⁻ C Alkoxylation (R-OH) A->C Nu⁻ D Thiolation (R-SH) A->D Nu⁻ E Nitration (HNO₃/H₂SO₄) A->E E⁺ F Halogenation (e.g., Br₂) A->F E⁺

Caption: Potential reaction pathways for a 1-chloro-dimethoxy-isoquinoline.

Safety Information

Based on the safety data sheet for this compound, the following hazards are noted:

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container to...).

It is imperative to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry and organic synthesis. While direct experimental data is limited, this guide provides a foundational understanding of its expected properties and reactivity based on the known chemistry of its isomers. Further experimental investigation is crucial to fully characterize this compound and unlock its potential applications. Researchers are strongly encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use.

References

An In-depth Technical Guide on Chloro-Methoxy-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The substitution of the isoquinoline scaffold with chloro and methoxy groups can significantly modulate its physicochemical properties and pharmacological effects. This guide explores the molecular characteristics, synthetic methodologies, and potential biological relevance of chloro-methoxy-substituted isoquinolines, providing a foundational understanding for further research and drug discovery efforts in this area.

Molecular Structure and Properties

The core of the molecule is an isoquinoline ring, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The numbering of the isoquinoline ring system dictates the positions of the substituents. For the requested, yet uncharacterized, 1-Chloro-3,6-dimethoxyisoquinoline, a chlorine atom would be at position 1, and methoxy groups at positions 3 and 6.

Below is a diagram illustrating the proposed molecular structure.

Caption: Proposed molecular structure of this compound.

The following table summarizes key physicochemical data for several known isomers and related compounds. This data can be used to estimate the properties of the target molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Chloro-6-methoxyisoquinolineC10H8ClNO193.63132997-77-4[1]
1-Chloro-7-methoxyisoquinolineC10H8ClNO193.6353533-54-3[2]
1-Chloro-6,7-dimethoxyisoquinolineC11H10ClNO2223.6521560-29-2[3]
3-Chloro-6,8-dimethoxyisoquinolineC11H10ClNO2223.6613388-76-6[4]

Experimental Protocols: Synthesis of Substituted Isoquinolines

Several classical and modern synthetic methods are available for the preparation of the isoquinoline core, which can be adapted for the synthesis of chloro-methoxy substituted analogs.[5][6][7]

Common precursors for isoquinoline synthesis often involve appropriately substituted phenethylamines or benzaldehydes. The introduction of methoxy groups is typically achieved by using starting materials already containing these functionalities, such as dimethoxyphenethylamine. The chloro substituent can be introduced either on the starting material or on the formed isoquinoline ring.

A generalized workflow for the synthesis of substituted isoquinolines is depicted below.

experimental_workflow start Substituted Phenethylamine or Benzaldehyde step1 Cyclization Reaction (e.g., Bischler-Napieralski, Pictet-Spengler) start->step1 step2 Aromatization/Dehydrogenation step1->step2 step3 Functional Group Interconversion (e.g., Chlorination) step2->step3 product Substituted Isoquinoline step3->product

Caption: Generalized workflow for the synthesis of substituted isoquinolines.

This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.

Protocol:

  • Amide Formation: A substituted phenethylamine (e.g., 3,4-dimethoxyphenethylamine) is acylated with an acyl chloride or anhydride to form the corresponding amide.

  • Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), which induces cyclization to form a 3,4-dihydroisoquinoline derivative.[7]

  • Aromatization: The resulting dihydroisoquinoline is dehydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the aromatic isoquinoline.

This reaction is particularly useful for the synthesis of tetrahydroisoquinolines.

Protocol:

  • Condensation: A substituted phenethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base (imine).

  • Cyclization: The intermediate imine undergoes an intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[7]

  • Aromatization: The tetrahydroisoquinoline can be oxidized in a subsequent step to the fully aromatic isoquinoline.

Spectroscopic Characterization

The structural elucidation of novel isoquinoline derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For a molecule like this compound, one would expect to see distinct signals for the aromatic protons on the isoquinoline ring and sharp singlets for the protons of the two methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the aromatic rings and the methoxy groups would be characteristic.

  • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the positions of the substituents on the isoquinoline core.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

Biological Activity of Chloro-Isoquinoline Derivatives

Isoquinoline alkaloids and their synthetic analogs are known to exhibit a wide range of biological activities.[10] The presence of a chlorine atom can significantly influence the pharmacological profile of these compounds, often enhancing their potency.

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of chlorinated isoquinoline derivatives.[11] The chloro group can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Some alkynyl isoquinolines have shown strong bactericidal activity against Gram-positive bacteria, including resistant strains.[12]

  • Anticancer Activity: The isoquinoline scaffold is present in several anticancer agents. The substitution pattern on the ring system plays a crucial role in the cytotoxic activity. For instance, certain isoquinoline-tethered quinazoline derivatives have been investigated as inhibitors of HER2 kinase in cancer cells.[13]

  • Enzyme Inhibition: The nitrogen atom in the isoquinoline ring can interact with the active sites of various enzymes. The overall substitution pattern determines the binding affinity and selectivity.

It is important to note that the specific biological activities of this compound would need to be determined through experimental screening.

Conclusion

While specific data on this compound remains to be elucidated, the rich chemistry and diverse biological activities of the broader class of chloro-methoxy-substituted isoquinolines make them a compelling area for further investigation. The synthetic strategies and characterization methods outlined in this guide provide a solid framework for researchers to synthesize and evaluate novel derivatives in this chemical space. Future studies are warranted to explore the potential of these compounds in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-chloro-3,6-dimethoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data and visualizations of the synthetic workflow.

Synthetic Strategy Overview

The proposed synthesis of this compound is a linear sequence beginning with the preparation of (3-methoxyphenyl)acetonitrile. This intermediate undergoes reduction to the corresponding phenethylamine, which is then formylated. The subsequent intramolecular cyclization via a Bischler-Napieralski reaction affords a dihydroisoquinoline core, which is then aromatized. The final steps involve the introduction of the chloro and the second methoxy functionalities. An alternative and likely more efficient final step involves the direct chlorination of a 3,6-dimethoxyisoquinoline-1(2H)-one precursor.

Synthetic_Workflow A m-Methoxybenzyl chloride B (3-Methoxyphenyl)acetonitrile A->B NaCN C 2-(3-Methoxyphenyl)ethanamine B->C Reduction D N-[2-(3-Methoxyphenyl)ethyl]formamide C->D Formylation E 6-Methoxy-3,4-dihydroisoquinoline D->E Bischler-Napieralski Cyclization F 6-Methoxyisoquinoline E->F Oxidation G 3,6-Dimethoxyisoquinoline-1(2H)-one F->G Further Functionalization H This compound G->H Chlorination (e.g., POCl3)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis.

Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile

This reaction involves the nucleophilic substitution of the chloride in m-methoxybenzyl chloride with cyanide.

  • Experimental Protocol: To a 500 mL four-necked flask equipped with a condenser and a mechanical stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water. Heat the mixture to 70°C. Add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise over 2 hours. After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours. Cool the reaction mixture to approximately 50°C and separate the layers. The organic layer contains the crude product, which can be further purified by distillation or recrystallization to yield m-methoxybenzyl cyanide.[1]

  • Quantitative Data:

ParameterValueReference
Yield92.5%[1]
Melting Point8°C[2]
Boiling Point164-165 °C/20 mmHg
Density1.054 g/mL at 25 °C
Refractive Indexn20/D 1.532

Step 2: Reduction of (3-Methoxyphenyl)acetonitrile to 2-(3-Methoxyphenyl)ethanamine

The nitrile group is reduced to a primary amine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.

  • Experimental Protocol (General): In a high-pressure reactor, dissolve (3-Methoxyphenyl)acetonitrile in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)ethanamine, which can be purified by distillation.

Step 3: Formylation of 2-(3-Methoxyphenyl)ethanamine to N-[2-(3-methoxyphenyl)ethyl]formamide

The primary amine is converted to its formamide derivative.

  • Experimental Protocol (General): To a solution of 2-(3-methoxyphenyl)ethanamine in a suitable solvent (e.g., toluene or formic acid itself), add an excess of formic acid. Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the excess formic acid and solvent under reduced pressure to yield the crude N-[2-(3-methoxyphenyl)ethyl]formamide.[3]

Step 4: Bischler-Napieralski Cyclization to 6-Methoxy-3,4-dihydroisoquinoline

This is an intramolecular electrophilic aromatic substitution reaction that forms the dihydroisoquinoline ring.

  • Experimental Protocol (General): Dissolve N-[2-(3-methoxyphenyl)ethyl]formamide in an inert solvent like acetonitrile. Add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) portion-wise at a controlled temperature (typically 0-10°C). After the addition, the reaction mixture is often heated to reflux to drive the cyclization.[4] The reaction is then quenched by carefully adding it to ice-water and basified to precipitate the crude product.

Step 5: Oxidation to 6-Methoxyisoquinoline

The dihydroisoquinoline is aromatized to the corresponding isoquinoline.

  • Experimental Protocol (General): Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a suitable solvent. Add an oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor. Heat the reaction mixture to reflux. Monitor the reaction by TLC. Upon completion, filter off the oxidant and concentrate the solvent to obtain the crude 6-methoxyisoquinoline.

Step 6: Synthesis of 3,6-Dimethoxyisoquinoline-1(2H)-one

This step would likely involve further functionalization of the 6-methoxyisoquinoline. The synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported and could be adapted.[5][6]

Step 7: Chlorination to this compound

The final step involves the chlorination of the isoquinolin-1-one precursor.

  • Experimental Protocol (General): Treat 3,6-dimethoxyisoquinoline-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.[7] After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product can then be extracted with an organic solvent.

Reaction Mechanisms

The key ring-forming step in this synthesis is the Bischler-Napieralski reaction.

Bischler_Napieralski cluster_0 Activation of Formamide cluster_1 Intramolecular Cyclization cluster_2 Deprotonation A N-[2-(3-methoxyphenyl)ethyl]formamide B Vilsmeier-like Intermediate A->B POCl3 C Electrophilic Aromatic Substitution B->C D Dihydroisoquinolinium Salt C->D E 6-Methoxy-3,4-dihydroisoquinoline D->E - H+

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

Safety Considerations

  • Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will liberate toxic hydrogen cyanide gas.

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Hydrogenation: Reactions involving hydrogen gas under pressure should be carried out in a specialized high-pressure reactor with appropriate safety measures.

This guide provides a framework for the synthesis of this compound based on established chemical transformations. Researchers should consult the primary literature for more specific details and optimize the reaction conditions as needed for their specific applications.

References

Technical Guide: Spectral and Synthetic Profile of 1-Chloro-dimethoxyisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The introduction of chloro and methoxy substituents on the isoquinoline ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives attractive for drug discovery programs. This document outlines the characteristic spectral data (NMR, IR, MS) and a representative synthetic protocol for 1-chloro-6,7-dimethoxyisoquinoline.

Synthesis of 1-Chloro-6,7-dimethoxyisoquinoline

The synthesis of 1-chloro-6,7-dimethoxyisoquinoline is typically achieved through a two-step process involving the formation of the corresponding isoquinolone (an isocarbostyril), followed by chlorination. A common route is a modification of the Bischler-Napieralski reaction.

Experimental Protocol

Step 1: Synthesis of 6,7-dimethoxy-1(2H)-isoquinolone

A mixture of N-(3,4-dimethoxyphenylethyl)-formamide is cyclized using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

  • To a solution of homoveratrylamine (1 equivalent) in an appropriate solvent, an acylating agent like ethyl formate is added, and the mixture is heated to form N-(3,4-dimethoxyphenylethyl)-formamide.

  • The resulting amide is then treated with a cyclizing agent. For instance, the amide is heated with phosphorus oxychloride in a high-boiling inert solvent like toluene or acetonitrile.

  • The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude 3,4-dihydroisoquinoline intermediate.

  • This intermediate is often oxidized in situ or in a subsequent step to the more stable isoquinolone.

Step 2: Chlorination to 1-chloro-6,7-dimethoxyisoquinoline

The 6,7-dimethoxy-1(2H)-isoquinolone is chlorinated to yield the final product.

  • The dried 6,7-dimethoxy-1(2H)-isoquinolone (1 equivalent) is refluxed with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline to drive the reaction to completion.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., concentrated ammonia solution or saturated sodium bicarbonate).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectral Data Analysis

The following tables summarize the expected spectral data for 1-chloro-6,7-dimethoxyisoquinoline based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-chloro-6,7-dimethoxyisoquinoline (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3d1HH-3
~ 7.5 - 7.7d1HH-4
~ 7.2 - 7.4s1HH-5
~ 7.0 - 7.2s1HH-8
~ 4.0s3HOCH₃ at C-6
~ 3.9s3HOCH₃ at C-7

d: doublet, s: singlet

Table 2: Predicted ¹³C NMR Spectral Data for 1-chloro-6,7-dimethoxyisoquinoline (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155 - 157C-1
~ 152 - 154C-7
~ 149 - 151C-6
~ 140 - 142C-3
~ 135 - 137C-8a
~ 122 - 124C-4a
~ 120 - 122C-4
~ 105 - 107C-8
~ 103 - 105C-5
~ 56.0OCH₃ at C-6
~ 55.8OCH₃ at C-7
Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands for 1-chloro-6,7-dimethoxyisoquinoline

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumC-H stretching (aromatic)
~ 2850 - 3000MediumC-H stretching (methyl from methoxy)
~ 1600 - 1620StrongC=N stretching of the isoquinoline ring
~ 1500 - 1580StrongC=C stretching (aromatic ring)
~ 1250 - 1300StrongC-O stretching (aryl ether)
~ 1000 - 1100StrongC-O stretching (aryl ether)
~ 700 - 850StrongC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-chloro-6,7-dimethoxyisoquinoline

m/z ValueRelative IntensityAssignment
~ 223/225High[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
~ 208/210Moderate[M - CH₃]⁺
~ 195/197Moderate[M - CO]⁺ or [M - N₂]⁺ (less common)
~ 180Moderate[M - CH₃ - CO]⁺

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-chloro-6,7-dimethoxyisoquinoline.

Synthesis_and_Characterization cluster_characterization Spectral Characterization StartingMaterial Homoveratrylamine AmideFormation Amide Formation (e.g., with Ethyl Formate) StartingMaterial->AmideFormation Isoquinolone 6,7-Dimethoxy-1(2H)-isoquinolone AmideFormation->Isoquinolone Cyclization Chlorination Chlorination (POCl3) Isoquinolone->Chlorination Purification Purification (Recrystallization or Chromatography) Chlorination->Purification FinalProduct 1-Chloro-6,7-dimethoxyisoquinoline NMR NMR (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS Purification->FinalProduct

Caption: Synthetic and characterization workflow for 1-chloro-6,7-dimethoxyisoquinoline.

An In-depth Technical Guide to the Physical Characteristics of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds.[1][2][3][4] They are components of many natural alkaloids and have been the focus of extensive research in medicinal chemistry due to their wide range of pharmacological activities. The physical properties of substituted isoquinolines, such as 1-Chloro-3,6-dimethoxyisoquinoline, are crucial for their synthesis, purification, formulation, and biological activity. The introduction of chloro and methoxy groups to the isoquinoline core is expected to influence its melting point, boiling point, and solubility.

Predicted Physical Characteristics

While specific experimental data is unavailable, the general characteristics of the parent compound, isoquinoline, can provide a baseline. Isoquinoline is a colorless hygroscopic liquid or solid with a melting point of 26-28 °C and a boiling point of 242 °C.[3] It is sparingly soluble in water but dissolves well in many organic solvents.[3][5] The presence of the chloro and dimethoxy substituents on the isoquinoline ring of this compound will alter these properties. The increased molecular weight and potential for intermolecular interactions suggest that it will likely be a solid at room temperature with a higher melting point than isoquinoline. The methoxy groups may slightly increase its polarity, while the chloro group will contribute to its overall molecular weight and van der Waals forces.

Data Presentation

Due to the absence of experimental data for this compound, a quantitative data table cannot be provided at this time. The following table is a template that researchers can use to compile data upon successful synthesis and characterization of the compound.

Physical PropertyExperimental ValueMethod of Determination
Molecular FormulaC₁₁H₁₀ClNO₂N/A
Molecular Weight223.66 g/mol N/A
Melting PointTBDCapillary Method
Boiling PointTBDDistillation or Thiele Tube
Solubility in WaterTBDShake-Flask Method
Solubility in Organic SolventsTBDVisual Miscibility Test
AppearanceTBDVisual Inspection

Experimental Protocols

The following are detailed, generalized protocols for determining the key physical characteristics of a novel compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

  • When the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[6][7] A pure compound should exhibit a sharp melting range of 1-2 °C.[6]

Boiling Point Determination (Micro-Boiling Point Method)

For small quantities of a liquid, the micro-boiling point method is suitable.

Apparatus:

  • Thiele tube or a small beaker with high-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • Attach the small test tube containing 0.2-0.3 mL of the liquid sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube, with the sealed end up, into the test tube.

  • Immerse the assembly in a Thiele tube or oil bath, ensuring the rubber band is above the oil level.

  • Heat the oil bath gently.[8][9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[9][10]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer

  • Centrifuge

  • Spectrophotometer or HPLC for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample.

  • Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the physical and structural characterization of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structure Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Sol Solubility Assessment Purification->Sol NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final Characterized Compound MP->Final BP->Final Sol->Final NMR->Final MS->Final IR->Final

Caption: Workflow for Synthesis and Characterization.

References

Technical Guide: Solubility and Synthesis Workflow of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Solubility of 1-Chloro-3,6-dimethoxyisoquinoline in Organic Solvents

Quantitative solubility data for this compound is not extensively documented. However, based on the general principles of organic chemistry and information available for structurally similar isoquinoline derivatives, a qualitative assessment of its likely solubility in common organic solvents can be inferred. The presence of the chloro and dimethoxy groups influences the polarity of the molecule, suggesting solubility in a range of organic solvents.

For instance, various substituted isoquinolines have been noted for their poor solubility in both aqueous and some organic solvents, while others demonstrate good solubility in chlorinated solvents like chloroform and dichloromethane.[1] Synthesis procedures for related compounds often utilize solvents such as ethyl acetate and dichloromethane for extraction and purification, which implies that this compound is likely soluble in these media to a practical extent.[2]

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Halogenated Dichloromethane, ChloroformLikely SolubleOften used in synthesis & purification of similar compounds.[1][2]
Esters Ethyl AcetateLikely SolubleCommonly used for extraction of related isoquinolines.[2]
Aromatics TolueneLikely SolubleUsed as a solvent in the synthesis of precursors.[2]
Ethers Diethyl Ether, TetrahydrofuranModerately SolubleGeneral utility for moderately polar organic compounds.
Alcohols Methanol, EthanolSparingly to Moderately SolublePolarity may be suitable for dissolving the compound.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleHigh polarity can often dissolve complex organic molecules.
Non-polar Hexane, HeptaneLikely InsolubleThe polarity of the isoquinoline core and substituents is likely too high.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of an organic compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small test tubes with screw caps

  • Analytical balance

  • Constant temperature bath (e.g., water bath or heating block)

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial.

    • Record the initial mass of the compound.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Determine the concentration of this compound in the filtered solution. Two common methods are:

      • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Weigh the flask containing the dried residue. The difference in weight gives the mass of the dissolved compound.

      • Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. Calculate the concentration of the original saturated solution based on the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

    • For the gravimetric method:

      • Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant collected) x 100

    • For the chromatographic/spectroscopic method:

      • Solubility (mg/mL) = Concentration from calibration curve x Dilution factor

Representative Synthesis Workflow

While a specific signaling pathway for this compound is not defined, a logical workflow for its synthesis is highly relevant for the target audience. The following diagram illustrates a generalized synthetic route for a chloro-dimethoxy-isoquinoline derivative, highlighting the key stages from starting materials to the final product.

G start Starting Materials (e.g., dimethoxyphenethylamine derivative) step1 Acylation start->step1 reagent1 Acylating Agent (e.g., Chloroacetyl chloride) reagent1->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Bischler-Napieralski Cyclization intermediate1->step2 reagent2 Cyclizing Agent (e.g., POCl3) reagent2->step2 intermediate2 Dihydroisoquinoline Intermediate step2->intermediate2 step3 Aromatization intermediate2->step3 reagent3 Dehydrogenation Agent (e.g., Pd/C) reagent3->step3 product This compound step3->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Generalized workflow for the synthesis of a 1-Chloro-dimethoxyisoquinoline derivative.

This guide provides a foundational understanding of the solubility and a potential synthetic route for this compound. For precise quantitative data, the experimental protocol outlined should be performed. The provided information is intended to support further research and development activities involving this compound.

References

An In-depth Technical Guide to 1-Chloro-3,6-dimethoxyisoquinoline: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3,6-dimethoxyisoquinoline, a heterocyclic compound of interest in synthetic organic chemistry and medicinal chemistry. While a specific historical account of its discovery is not prominently documented, its existence and utility are predicated on the rich history of isoquinoline synthesis. This document details the probable synthetic routes for its preparation, drawing from established methodologies for analogous structures. Furthermore, it elucidates the expected chemical properties and reactivity profile of the title compound, with a focus on transformations relevant to drug discovery and materials science. Detailed experimental protocols for key synthetic steps are provided, and quantitative data are summarized for clarity. The guide is supplemented with visualizations to illustrate key chemical pathways and workflows.

Introduction: The Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[1][2] This structural motif is of significant interest as it forms the core of numerous naturally occurring alkaloids with potent biological activities, such as morphine and papaverine.[1][3] Consequently, the development of synthetic methodologies to access functionalized isoquinolines has been a major focus of organic chemistry. The introduction of substituents, such as chloro and methoxy groups, onto the isoquinoline core provides valuable handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs and the fine-tuning of photophysical properties in materials science.[4]

This compound incorporates three key functional groups that dictate its chemical behavior: the isoquinoline core, a reactive chloro group at the 1-position, and two electron-donating methoxy groups at the 3- and 6-positions. The chlorine atom at the C-1 position is particularly significant as it renders this position susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.[4]

Synthetic Pathways

The synthesis of this compound can be approached through the construction of the dimethoxyisoquinoline core followed by chlorination. Two classical and powerful methods for the synthesis of the isoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[5][6][7] This intermediate can then be aromatized to the corresponding isoquinoline. For the synthesis of a 3,6-dimethoxyisoquinoline derivative, the starting material would be an appropriately substituted β-phenylethylamine.

Workflow for Bischler-Napieralski Synthesis

Bischler-Napieralski Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Chlorination A Substituted β-phenylethylamine C β-arylethylamide A->C Acylation B Acylating Agent (e.g., Acetyl chloride) B->C E 3,4-Dihydroisoquinoline C->E Intramolecular Cyclization D Dehydrating Agent (e.g., POCl₃) D->E G Dimethoxyisoquinoline E->G Dehydrogenation F Oxidizing Agent (e.g., Pd/C) F->G I This compound G->I Chlorination of isoquinolinone tautomer H Chlorinating Agent (e.g., POCl₃) H->I

Caption: Workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[4][8] Subsequent oxidation is required to form the aromatic isoquinoline ring system.[4] This method is particularly useful for the synthesis of tetrahydroisoquinolines.

Logical Flow of the Pictet-Spengler Reaction

Pictet-Spengler Reaction Start Start: Substituted β-arylethylamine + Aldehyde/Ketone Step1 Condensation (Acid Catalyst) Start->Step1 Intermediate1 Iminium Ion Intermediate Step1->Intermediate1 Step2 Intramolecular Electrophilic Substitution Intermediate1->Step2 Intermediate2 Tetrahydroisoquinoline Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Product Isoquinoline Derivative Step3->Product

Caption: Logical flow diagram of the Pictet-Spengler reaction for isoquinoline synthesis.

Chlorination of the Isoquinolinone Precursor

A common and effective method for introducing a chlorine atom at the 1-position of an isoquinoline is through the chlorination of the corresponding isoquinolin-1-one. The isoquinolinone can be obtained from the synthesized dimethoxyisoquinoline or through other routes. Treatment of the 3,6-dimethoxyisoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the desired this compound.[4]

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties of Isoquinoline Derivatives

Property1-Chloro-6-methoxyisoquinoline[9]1-Chloro-isoquinoline[10]Predicted: this compound
Molecular Formula C₁₀H₈ClNOC₉H₆ClNC₁₁H₁₀ClNO₂
Molecular Weight ( g/mol ) 193.63163.60223.65
Appearance Likely a solid at room temperatureColorless solid[3]Expected to be a solid at room temperature
Solubility Soluble in common organic solventsSparingly soluble in water, soluble in many organic solvents[3]Expected to be soluble in common organic solvents
pKa (of protonated form) ~5.14 (estimated from isoquinoline)[1]~5.14 (estimated from isoquinoline)[1]Expected to be a weak base, pKa similar to isoquinoline

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C-1 chloro substituent, which is activated towards nucleophilic displacement and serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom at the 1-position of the isoquinoline ring is susceptible to substitution by a variety of nucleophiles.[4] This allows for the introduction of diverse functional groups at this position.

Signaling Pathway of Nucleophilic Substitution

Nucleophilic Substitution This compound This compound Substituted Isoquinoline Substituted Isoquinoline This compound->Substituted Isoquinoline Reaction with Nu⁻ Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Substituted Isoquinoline Chloride Ion (Cl⁻) Chloride Ion (Cl⁻) Substituted Isoquinoline->Chloride Ion (Cl⁻) Byproduct

Caption: Nucleophilic substitution at the C-1 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

1-Chloro-isoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the 1-chloro-isoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[13][14][15][16] This reaction would allow for the introduction of a wide range of amino groups at the 1-position of the isoquinoline core.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Cross-Coupling Workflow Start Start: This compound + Coupling Partner (Boronic Acid or Amine) Step1 Add Palladium Catalyst and Ligand Start->Step1 Step2 Add Base Step1->Step2 Step3 Reaction under Inert Atmosphere (with heating) Step2->Step3 Step4 Work-up and Purification Step3->Step4 Product 1-Substituted-3,6-dimethoxyisoquinoline Step4->Product

Caption: General experimental workflow for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involved in the synthesis and functionalization of this compound, based on procedures for similar compounds.

General Procedure for Bischler-Napieralski Cyclization

To a solution of the appropriate N-acyl-β-(dimethoxyphenyl)ethylamine (1.0 equiv) in a suitable solvent (e.g., anhydrous DCM or toluene), phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) is added dropwise at 0 °C.[6] The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).[6] After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 3,4-dihydroisoquinoline is then subjected to aromatization.

General Procedure for Aromatization of 3,4-Dihydroisoquinolines

The crude 3,4-dihydroisoquinoline is dissolved in a high-boiling solvent such as xylene or decalin. A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is heated to reflux for 12-24 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the aromatic isoquinoline.

General Procedure for Chlorination of Isoquinolin-1-one

The 3,6-dimethoxyisoquinolin-1-one (1.0 equiv) is heated with an excess of phosphorus oxychloride (POCl₃, 5-10 equiv) at reflux for 2-4 hours.[4] The reaction progress is monitored by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is cooled and carefully quenched by pouring it into a mixture of crushed ice and a base (e.g., aqueous ammonia or sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added, and the mixture is heated to 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv). Anhydrous toluene is added, and the tube is sealed and heated to 80-110 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through Celite, and concentrated. The residue is purified by column chromatography.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the searched results, the expected key signals in ¹H and ¹³C NMR, and IR spectroscopy can be inferred from related structures.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Signals
¹H NMR Aromatic protons (δ 7.0–8.0 ppm), Methoxy protons (δ ~3.9–4.1 ppm)[4]
¹³C NMR Aromatic carbons, Methoxy carbons (δ ~55–60 ppm), Carbon bearing chlorine (C-1)
IR Spectroscopy (cm⁻¹) C-Cl stretch (600–800), C-O-C stretch (~1250)[4]

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. While its specific discovery and history are not individually chronicled, its synthesis is firmly rooted in the well-established and powerful methodologies of isoquinoline chemistry. Its strategic functionalization allows for a wide range of chemical transformations, particularly at the C-1 position, making it an attractive intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, properties, and reactivity, offering a valuable resource for researchers in the field.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas for 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value. This whitepaper explores the untapped potential of a novel derivative, 1-Chloro-3,6-dimethoxyisoquinoline, as a versatile building block for the discovery and development of next-generation therapeutics. By leveraging the known reactivity of the 1-chloro-isoquinoline moiety and the electronic influence of the dimethoxy-substituted benzene ring, this compound presents a unique entry point into novel chemical space. This document outlines prospective research avenues, including targeted synthesis of derivative libraries, potential biological applications, and proposed experimental workflows for screening and lead optimization.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline ring system is a privileged scaffold in drug discovery, present in a wide array of biologically active alkaloids such as berberine, papaverine, and morphine.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] The versatility of the isoquinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound, while not extensively described in current literature, represents a promising starting point for novel drug discovery programs. The C-1 chloro substituent is a key reactive handle, susceptible to nucleophilic substitution, which allows for the facile introduction of a wide variety of functional groups.[6] This feature is critical for the construction of diverse chemical libraries for high-throughput screening. The methoxy groups at positions 3 and 6 are anticipated to influence the molecule's electronic properties and metabolic stability, and may play a role in directing interactions with biological targets.

Proposed Synthetic Avenues

The synthesis of this compound can be approached through established methods for isoquinoline synthesis, followed by targeted functionalization. A plausible retrospective analysis suggests a multi-step synthesis starting from readily available precursors.

Core Scaffold Synthesis: Bischler-Napieralski Approach

A potential synthetic route to the core isoquinoline scaffold could employ the Bischler-Napieralski reaction, a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized.[1][5][7]

Experimental Protocol: Synthesis of this compound

  • Amide Formation: Acylation of a suitably substituted β-phenylethylamine, such as 2-(3,6-dimethoxyphenyl)ethan-1-amine, with an appropriate acyl chloride in the presence of a non-nucleophilic base.

  • Cyclization: The resulting amide is then subjected to cyclodehydration using a Lewis acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield the corresponding 3,4-dihydroisoquinoline.[5]

  • Aromatization: The dihydroisoquinoline intermediate can be aromatized to the isoquinoline core using a dehydrogenating agent like palladium on carbon (Pd/C) at elevated temperatures.

  • Chlorination: Introduction of the chloro group at the C-1 position can be achieved by treating the corresponding 1-isoquinolinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Diagram: Proposed Synthetic Workflow for this compound

G A 2-(3,6-dimethoxyphenyl)ethan-1-amine B N-(2-(3,6-dimethoxyphenyl)ethyl)acetamide A->B Acetyl Chloride, Et3N C 1-Methyl-3,6-dimethoxy-3,4-dihydroisoquinoline B->C POCl3, Heat (Bischler-Napieralski) D 1-Methyl-3,6-dimethoxyisoquinoline C->D Pd/C, Heat (Dehydrogenation) E 3,6-Dimethoxyisoquinolin-1(2H)-one D->E Oxidation F This compound E->F POCl3, Heat (Chlorination)

Caption: Proposed Bischler-Napieralski based synthesis of the target compound.

Potential Research Areas and Biological Targets

The unique structural features of this compound suggest several promising avenues for therapeutic research. The strategic placement of the chloro and methoxy groups can be exploited to design molecules with high affinity and selectivity for various biological targets.

Anticancer Drug Development

Many isoquinoline alkaloids exhibit potent anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways.[2] The planar aromatic system of the isoquinoline core is well-suited for intercalation into DNA, while substituents can be designed to interact with specific enzymes involved in DNA replication and repair.

Potential Molecular Targets:

  • Topoisomerase I/II: Design of derivatives that can stabilize the topoisomerase-DNA cleavable complex.

  • Protein Kinases: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer progression.

  • Tubulin Polymerization: Modification of the scaffold to mimic known tubulin inhibitors.

Antimicrobial Agents

The isoquinoline nucleus is found in several natural products with significant antibacterial and antifungal properties.[2] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound could be explored for their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

Anti-inflammatory and Neuroprotective Agents

Certain isoquinoline derivatives have demonstrated anti-inflammatory and neuroprotective effects, suggesting their potential in treating a range of neurological and inflammatory disorders.[4][8] Research in this area could focus on developing derivatives that modulate inflammatory pathways or protect neurons from oxidative stress and apoptosis.

Diagram: High-Level Biological Screening Cascade

G A This compound Derivative Library B Primary Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Secondary Screening (Target-based Assays) C->D E Lead Compound D->E

Caption: A generalized workflow for the biological evaluation of new derivatives.

Library Development and Structure-Activity Relationship (SAR) Studies

The reactivity of the C-1 chloro group is the linchpin for generating a diverse library of derivatives for SAR studies. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for introducing a wide range of substituents at this position.[6]

Table 1: Proposed Derivative Library and Target Biological Assays

R-Group at C-1 (via Nucleophilic Substitution)Potential Biological Target ClassPrimary Screening Assay
Aryl / Heteroaryl (Suzuki Coupling)Protein Kinases, GPCRsKinase Inhibition Assay, Receptor Binding Assay
Amines (Buchwald-Hartwig Amination)Ion Channels, TransportersElectrophysiology, Uptake Assays
Alkynes (Sonogashira Coupling)"Click" Chemistry Handle for PROTACsCell Viability in Cancer Cell Lines
ThiolatesMetalloenzymesEnzyme Inhibition Assays

Conclusion

This compound represents a novel and highly promising scaffold for the development of new therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the isoquinoline core, provides a strong foundation for a multifaceted drug discovery program. The proposed research areas, encompassing synthetic chemistry, medicinal chemistry, and biological evaluation, offer a roadmap for unlocking the full potential of this intriguing molecule. Further investigation into the synthesis and biological activity of derivatives of this compound is strongly warranted and has the potential to yield novel drug candidates for a range of diseases.

References

Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,6-dimethoxyisoquinoline is a substituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the presence of a reactive chloro substituent at the C1 position of the isoquinoline core, which is further influenced by the electronic effects of the two methoxy groups. This guide provides a comprehensive overview of the predicted reactivity profile of this compound, with a focus on its utility in key synthetic transformations. The information presented is based on the established chemistry of analogous 1-chloroisoquinoline and related heterocyclic systems. Detailed experimental protocols for representative reactions, quantitative data where available for similar substrates, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.

Core Reactivity

The primary site of reactivity in this compound is the carbon-chlorine bond at the 1-position. The electron-withdrawing nature of the adjacent nitrogen atom and the aromatic ring system activates the C1 position towards nucleophilic attack and facilitates participation in various palladium-catalyzed cross-coupling reactions. The methoxy groups at the 3- and 6-positions are expected to influence the electron density of the ring system, potentially modulating the reactivity of the C1 position and directing electrophilic substitution on the benzene ring, although the latter is less common for this scaffold.

Predicted Key Reactions

Based on extensive literature precedent for structurally related compounds, this compound is anticipated to be a valuable substrate for the following classes of reactions:

  • Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds through coupling with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles.

These reactions provide access to a diverse array of substituted isoquinoline derivatives, which are prevalent scaffolds in pharmacologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound is an ideal candidate for these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[1][2][3] It is anticipated that this compound will readily couple with various aryl and heteroaryl boronic acids.

Reaction Scheme:

Suzuki_Coupling This compound This compound Product Product This compound->Product Pd Catalyst, Base Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Product

Caption: Predicted Suzuki-Miyaura cross-coupling reaction pathway.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95 (for similar substrates)[1][4]
Pd₂(dba)₃XPhosK₂CO₃n-Butanol11070-90 (for similar substrates)[5]
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O9075-92 (for similar substrates)[4]

Experimental Protocol (Representative):

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100°C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides.[6][7][8] This reaction is expected to proceed efficiently with this compound and a variety of amine coupling partners.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Aryl_Halide This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Amine Primary or Secondary Amine Ligand Phosphine Ligand (e.g., XantPhos) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Product N-Substituted-3,6-dimethoxyisoquinolin-1-amine Solvent->Product Heat Workup Aqueous Workup & Purification Product->Workup

Caption: Experimental workflow for Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃XantPhosNaOtBuToluene11080-95 (for similar substrates)[9]
Pd(OAc)₂BINAPCs₂CO₃Dioxane10075-90 (for similar substrates)[6]
[(CyPF-tBu)PdCl₂]-K₂CO₃t-Butanol8070-88 (for similar substrates)[8]

Experimental Protocol (Representative):

To a dried Schlenk tube is added Pd₂(dba)₃ (0.015 mmol), XantPhos (0.03 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The mixture is stirred at 110°C for 16-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.[9]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated isoquinolines, which are valuable intermediates for further transformations.[10][11][12]

Logical Relationship Diagram:

Sonogashira_Logic Start This compound + Terminal Alkyne Condition1 Palladium Catalyst (e.g., Pd(PPh₃)₄) Start->Condition1 Condition2 Copper(I) Co-catalyst (e.g., CuI) Start->Condition2 Condition3 Amine Base (e.g., Et₃N, DIPEA) Start->Condition3 Result 1-Alkynyl-3,6-dimethoxyisoquinoline Condition1->Result Condition2->Result Condition3->Result

Caption: Key components for a successful Sonogashira coupling.

Table 3: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHF6070-90 (for similar substrates)[12]
PdCl₂(PPh₃)₂CuIDIPEADMF8065-85 (for similar substrates)[13]
PdCl₂(dppf)CuICs₂CO₃Dioxane10070-88 (for similar substrates)[14]

Experimental Protocol (Representative):

A solution of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL) is degassed with argon. The reaction is then stirred at 60°C for 8-16 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography affords the desired product.[12]

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C1 position of the isoquinoline ring is activated for nucleophilic displacement. This allows for the introduction of a variety of functional groups.

Reaction Scheme:

SNAr_Reaction Substrate This compound Product 1-Substituted-3,6-dimethoxyisoquinoline Substrate->Product Base, Solvent Nucleophile Nucleophile (e.g., RO⁻, RS⁻, R₂NH) Nucleophile->Product

Caption: General scheme for nucleophilic aromatic substitution.

Table 4: Potential Nucleophiles and Conditions for SNAr

NucleophileReagentBaseSolventTemperature (°C)
AlkoxideROHNaH, KOtBuTHF, Dioxane25-100
ThiolateRSHNaH, K₂CO₃DMF, DMSO25-80
AmineR₂NH- (or external base)EtOH, NMP80-150

Experimental Protocol (Representative for O-Arylation):

To a suspension of NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C is added the alcohol (1.2 mmol) dropwise. The mixture is stirred for 30 minutes at room temperature. A solution of this compound (1.0 mmol) in THF (5 mL) is then added, and the reaction is heated to reflux for 6-12 hours. After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over MgSO₄, and concentrated. The product is purified by crystallization or column chromatography.

Synthesis of this compound

The synthesis of the title compound would likely follow established procedures for related chloroisoquinolines. A plausible route involves the chlorination of the corresponding 3,6-dimethoxyisoquinolin-1(2H)-one.

Synthetic Pathway:

Synthesis_Pathway Precursor 3,6-Dimethoxyisoquinolin-1(2H)-one Product This compound Precursor->Product Heat Reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) Reagent->Product

Caption: Plausible synthetic route to the title compound.

Experimental Protocol (General):

A mixture of 3,6-dimethoxyisoquinolin-1(2H)-one and an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated at reflux for several hours.[15][16] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude this compound, which can be further purified by recrystallization or column chromatography.

Conclusion

This compound represents a highly promising and versatile building block for organic synthesis. Its predicted reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and conditions outlined in this guide, derived from the established chemistry of analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this valuable scaffold.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,6-dimethoxyisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in the development of novel therapeutics and other advanced materials. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by theoretical principles and analogous experimental evidence. Detailed methodologies for the characterization of these sites are also presented, along with a structured summary of predicted reactivity data.

Introduction

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological properties. In this compound, the interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy groups, coupled with the inherent electronic properties of the isoquinoline ring system, creates a unique reactivity profile. This document aims to elucidate the primary electrophilic and nucleophilic centers within the molecule, providing a predictive framework for its chemical behavior.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across its aromatic framework. This distribution is influenced by the inductive and resonance effects of its substituents.

Nucleophilic Sites

The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the electron-rich aromatic ring system.

  • Nitrogen Atom (N-2): The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it a potential nucleophile. However, its basicity and nucleophilicity are tempered by the aromaticity of the ring. It can be protonated or alkylated under certain conditions.

  • Oxygen Atoms of Methoxy Groups: The oxygen atoms of the two methoxy groups also have lone pairs of electrons. While they contribute to the overall electron density of the benzene ring through resonance, they are generally less nucleophilic than the ring carbons due to the electronegativity of oxygen.

  • Aromatic Ring System: The benzene portion of the isoquinoline ring is activated towards electrophilic attack by the two electron-donating methoxy groups at positions 3 and 6. These groups increase the electron density of the ring, making it more susceptible to reaction with electrophiles.

Electrophilic Sites

The electrophilic centers in this compound are carbons that are electron-deficient, making them susceptible to attack by nucleophiles.

  • Carbon-1 (C-1): The carbon atom attached to the chlorine is the most significant electrophilic site. The high electronegativity of the chlorine atom, combined with the electron-withdrawing effect of the adjacent nitrogen atom, makes C-1 highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This position is primed for displacement of the chloride ion by a wide range of nucleophiles.

  • Carbon-3 (C-3): While substituted with a methoxy group, the C-3 position can also exhibit some electrophilic character due to its proximity to the ring nitrogen.

  • Other Aromatic Carbons: While the benzene ring is generally electron-rich, specific carbons can act as electrophilic sites under certain reaction conditions, particularly in reactions involving strong nucleophiles.

Predicted Reactivity and Data

The following table summarizes the predicted reactivity of the key sites in this compound. The quantitative data presented are estimations based on computational studies of similar 1-chloroisoquinoline systems and the known effects of methoxy substituents.

SiteTypePredicted Reactivity
Carbon-1 (C-1) ElectrophilicHigh: Very susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles (e.g., amines, alkoxides, thiols). The chloro group is a good leaving group at this activated position.
Nitrogen-2 (N-2) NucleophilicModerate: Can act as a base or nucleophile, but reactivity is modulated by aromaticity.
Carbon-5 (C-5) NucleophilicHigh: Activated by the ortho- and para-directing methoxy groups, making it a prime site for electrophilic aromatic substitution.
Carbon-7 (C-7) NucleophilicHigh: Activated by the ortho- and para-directing methoxy groups, making it another favorable site for electrophilic aromatic substitution.
Carbon-8 (C-8) NucleophilicModerate: Some activation from the para-methoxy group at C-6, but less favored for electrophilic attack compared to C-5 and C-7.
Carbon-4 (C-4) NucleophilicLow: Deactivated by the adjacent electron-withdrawing nitrogen and less influenced by the methoxy groups.

Visualization of Reactive Sites

The following diagrams, generated using the DOT language, illustrate the key reactive sites and the general workflow for their experimental determination.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Experimental_Workflow cluster_electrophilic Electrophilic Site Determination cluster_nucleophilic Nucleophilic Site Determination E1 React with Nucleophile (e.g., Aniline) E2 Monitor Reaction (TLC, LC-MS) E1->E2 E3 Isolate and Characterize Product E2->E3 E4 Structure Elucidation (NMR, MS) E3->E4 N1 React with Electrophile (e.g., Nitrating Agent) N2 Monitor Reaction (TLC, LC-MS) N1->N2 N3 Isolate and Characterize Products N2->N3 N4 Determine Regioselectivity (NMR) N3->N4

Caption: General experimental workflow for determining reactive sites.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the electrophilic and nucleophilic sites of this compound.

Determination of the Primary Electrophilic Site (C-1)

This experiment aims to confirm the high electrophilicity of the C-1 position through a nucleophilic aromatic substitution reaction.

Objective: To demonstrate the displacement of the chloro group at C-1 by a nucleophile.

Materials:

  • This compound

  • Aniline (or other suitable nucleophile)

  • Palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., BINAP) for cross-coupling reactions, or a strong base (e.g., NaH) for classical SNAr.

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Standard laboratory glassware and purification apparatus (chromatography column)

  • Analytical instruments: TLC, LC-MS, NMR spectrometer

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

  • Add the nucleophile (e.g., aniline, 1.2 equivalents).

  • If employing a cross-coupling reaction, add the palladium catalyst (e.g., 0.05 equivalents) and ligand (e.g., 0.1 equivalents), followed by a base (e.g., Cs2CO3, 2 equivalents). For a classical SNAr, a strong base may be required to deprotonate the nucleophile.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of NH4Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm the substitution at the C-1 position.

Determination of the Primary Nucleophilic Sites (Aromatic Ring)

This experiment is designed to identify the positions on the benzene ring that are most susceptible to electrophilic attack.

Objective: To determine the regioselectivity of electrophilic aromatic substitution on the dimethoxy-activated ring.

Materials:

  • This compound

  • Electrophilic reagent (e.g., N-Bromosuccinimide (NBS) for bromination, or a mixture of nitric and sulfuric acid for nitration)

  • Appropriate solvent (e.g., Acetic acid, Dichloromethane)

  • Standard laboratory glassware and purification apparatus

  • Analytical instruments: TLC, LC-MS, NMR spectrometer

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the electrophilic reagent (1 equivalent). For nitration, a pre-mixed solution of nitric acid in sulfuric acid should be added dropwise.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction (e.g., by pouring it over ice-water).

  • Neutralize the mixture if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product mixture by column chromatography to separate any regioisomers formed.

  • Characterize each isolated product by NMR (including 2D techniques like NOESY or HMBC) to definitively establish the position of electrophilic attack (predicted to be C-5 and/or C-7).

Conclusion

The electronic landscape of this compound is characterized by a highly electrophilic C-1 position, ripe for nucleophilic attack, and an electron-rich benzene ring activated towards electrophilic substitution, primarily at the C-5 and C-7 positions. This dual reactivity makes it a valuable and versatile building block in synthetic chemistry. The predictive analysis and experimental protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important heterocyclic compound in the pursuit of novel chemical entities with desired functionalities.

An In-depth Technical Guide on 1-Chloro-3,6-dimethoxyisoquinoline and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-3,6-dimethoxyisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details a plausible synthetic pathway to this core structure, methods for its derivatization, and its potential as a kinase inhibitor. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to the this compound Scaffold

Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the isoquinoline core is crucial in determining the biological activity. The presence of a chlorine atom at the C1 position provides a reactive handle for further functionalization, while methoxy groups at the C3 and C6 positions can influence the molecule's electronic properties and binding interactions with biological targets. This guide focuses on the synthesis and potential applications of the novel this compound scaffold and its derivatives, particularly in the context of kinase inhibition for cancer therapy.

Synthesis of the Core Compound and its Derivatives

A plausible synthetic route for this compound (3) is proposed, starting from the commercially available 3,5-dimethoxyaniline. The synthesis involves the formation of a β-phenylethylamide intermediate, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, which is then aromatized and chlorinated.

Proposed Synthesis of this compound (3)

The proposed multi-step synthesis is outlined below:

  • Step 1: Synthesis of N-(3,5-dimethoxyphenethyl)acetamide (1): This intermediate can be prepared from 3,5-dimethoxyphenethylamine through acylation.

  • Step 2: Synthesis of 3,6-dimethoxy-3,4-dihydroisoquinoline (2): The dihydroisoquinoline ring system is formed via a Bischler-Napieralski cyclization of intermediate 1 using a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2]

  • Step 3: Aromatization and Chlorination to yield this compound (3): The dihydroisoquinoline 2 can be aromatized, and the C1 position can be chlorinated. A potential one-pot reaction could be explored using a suitable chlorinating agent. Alternatively, the dihydroisoquinoline can be oxidized to the corresponding isoquinolinone, which is then converted to the 1-chloro derivative.

Derivatization of the Core Scaffold

The chlorine atom at the C1 position of this compound (3) is susceptible to nucleophilic substitution, making it an excellent point for diversification. A particularly useful reaction for generating a library of derivatives is the Suzuki-Miyaura cross-coupling reaction.

By reacting this compound (3) with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse range of 1-aryl-3,6-dimethoxyisoquinoline derivatives (4a-c) can be synthesized.[3] This allows for the introduction of a wide array of substituents at the C1 position to probe the structure-activity relationship (SAR).

Table 1: Proposed Synthesis and Derivatization of this compound

StepReactant(s)Reagent(s) and ConditionsProductExpected Yield (%)
13,5-dimethoxyphenethylamineAcetic anhydride, Pyridine, 0°C to rtN-(3,5-dimethoxyphenethyl)acetamide (1)>90
2N-(3,5-dimethoxyphenethyl)acetamide (1)POCl₃, Toluene, reflux3,6-dimethoxy-3,4-dihydroisoquinoline (2)70-80
33,6-dimethoxy-3,4-dihydroisoquinoline (2)Pd/C, Toluene, reflux; then POCl₃This compound (3)60-70
4aThis compound (3), Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C1-Phenyl-3,6-dimethoxyisoquinoline (4a)75-85
4bThis compound (3), 4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C1-(4-Methoxyphenyl)-3,6-dimethoxyisoquinoline (4b)70-80
4cThis compound (3), 3-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C1-(3-Chlorophenyl)-3,6-dimethoxyisoquinoline (4c)70-80

Biological Activity: Kinase Inhibition

Dimethoxy-substituted isoquinoline and quinoline derivatives have been reported to exhibit significant inhibitory activity against various protein kinases, which are key targets in cancer therapy. The synthesized this compound and its derivatives are therefore promising candidates for evaluation as kinase inhibitors.

Potential Kinase Targets

Based on the activity of structurally related compounds, potential kinase targets for this compound derivatives include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • c-Met

  • Haspin

  • CLK1

  • DYRK1A

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is expected to be highly dependent on the nature of the substituent at the C1 position. By synthesizing a library of derivatives with varying electronic and steric properties at this position, a comprehensive SAR can be established to guide the design of more potent and selective inhibitors.

Table 2: Reported Kinase Inhibitory Activities of Related Isoquinoline and Quinoline Derivatives

Compound ReferenceKinase TargetIC₅₀ (nM)
Pyrazolo[3,4-g]isoquinoline 1bHaspin57
Pyrazolo[3,4-g]isoquinoline 1cHaspin66
Pyrazolo[3,4-g]isoquinoline 2cHaspin62
6,7-dimethoxy-4-anilinoquinoline 12nc-Met30
N-(2-(3-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (12e)c-Met-
N-(2-(2-fluorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (12a)c-Met-

Note: IC₅₀ values are indicative and can vary depending on the assay conditions. The table presents data for structurally related compounds to guide initial target selection.[4][5]

Experimental Protocols

Detailed experimental procedures are provided below for the key synthetic steps and a representative biological assay.

Synthesis of this compound (3)

Step 2: Bischler-Napieralski Cyclization of N-(3,5-dimethoxyphenethyl)acetamide (1)

  • To a solution of N-(3,5-dimethoxyphenethyl)acetamide (1) (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution to pH 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,6-dimethoxy-3,4-dihydroisoquinoline (2).

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Step 3: Aromatization and Chlorination

  • Dissolve the purified 3,6-dimethoxy-3,4-dihydroisoquinoline (2) (1.0 eq) in anhydrous toluene (10 mL/mmol).

  • Add 10% Palladium on activated carbon (Pd/C) (10 mol%).

  • Heat the mixture to reflux for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,6-dimethoxyisoquinolin-1(2H)-one.

  • To the crude isoquinolinone, add phosphorus oxychloride (POCl₃) (5.0 eq) and heat the mixture to 100 °C for 3-4 hours.

  • After cooling, remove the excess POCl₃ under reduced pressure.

  • Carefully add crushed ice to the residue and then basify with a cold aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound (3) by column chromatography (eluent: ethyl acetate/hexanes gradient).

Suzuki-Miyaura Cross-Coupling of this compound (3)
  • To a reaction vessel, add this compound (3) (1.0 eq), the corresponding arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL/mmol of the isoquinoline).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired 1-aryl-3,6-dimethoxyisoquinoline derivative.[3]

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[6][7]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (a specific peptide or protein) in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

    • Add the kinase solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent will deplete the remaining ATP.

    • Add a second detection reagent that converts the newly formed ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.[8][9]

Visualizations

Logical Workflow for Synthesis and Derivatization

Synthesis_Workflow cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization A 3,5-Dimethoxyphenethylamine B N-(3,5-dimethoxyphenethyl)acetamide (1) A->B Acylation C 3,6-Dimethoxy-3,4-dihydroisoquinoline (2) B->C Bischler-Napieralski Cyclization D This compound (3) C->D Aromatization & Chlorination F 1-Aryl-3,6-dimethoxyisoquinoline Derivatives (4a-c) D->F Suzuki-Miyaura Cross-Coupling E Arylboronic Acids E->F

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Test Compound - Kinase - Substrate - ATP B Add Compound & Kinase to Plate A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate & ATP) C->D E Incubate at 30°C D->E F Stop Reaction & Detect ADP E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1-Aryl-3,6-dimethoxyisoquinoline Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route proposed in this guide is feasible and allows for extensive derivatization at the C1 position through robust methods like the Suzuki-Miyaura cross-coupling. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate these compounds. Further investigation into the SAR of 1-aryl-3,6-dimethoxyisoquinoline derivatives is warranted to identify potent and selective kinase inhibitors for potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl scaffolds.[1] This methodology is invaluable in drug discovery and development for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[2] The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The functionalization of this core via cross-coupling reactions allows for the synthesis of diverse molecular architectures.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 1-chloro-3,6-dimethoxyisoquinoline with various arylboronic acids. As specific literature for this exact substrate is limited, the following protocols and data are based on established methods for structurally similar chloro-heteroaromatic compounds, such as chloroquinolines and chloropyridines.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step.

Generalized Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid can be depicted as follows:

Suzuki_Coupling r1 This compound cat Pd Catalyst p1 1-Aryl-3,6-dimethoxyisoquinoline r1->p1 + r2 Arylboronic Acid (R-B(OH)₂) base Base r2->p1 lig Ligand solv Solvent p2 Byproducts

Caption: General scheme for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes typical conditions used for the coupling of chloro-heteroaromatic compounds, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-11012-24Good to ExcellentSPhos is effective for unactivated aryl chlorides.[3]
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)1,4-Dioxane100-12012-24Good to ExcellentXPhos is another highly active ligand for challenging couplings.
Pd(PPh₃)₄ (5-10)-Na₂CO₃ (2)DME/H₂O80-10016-24Moderate to GoodA classical catalyst, may require higher loading and longer reaction times.
PdCl₂(dppf) (3-5)-Cs₂CO₃ (2)DMF90-11012-18GoodOften used for a broad range of substrates.

Yields are generalized from literature on analogous chloro-heterocycles and will be substrate-dependent.

Experimental Workflow

The following diagram outlines the typical workflow for setting up, monitoring, and working up a Suzuki coupling reaction.

Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents solvent Add Solvent(s) reagents->solvent degas Degas the reaction mixture (e.g., N₂ or Ar bubbling) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to desired temperature with stirring catalyst->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: Quench, Extract with organic solvent monitor->workup Reaction Complete purify Purify the crude product (Column chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Detailed Experimental Protocol (Generalized)

Note: This is a generalized procedure and may require optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-3,6-dimethoxyisoquinoline product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 1-aryl-3,6-dimethoxyisoquinoline derivatives. While specific documented examples for this exact substrate are scarce, the generalized protocols and conditions presented here, based on analogous chloro-heterocyclic systems, provide a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent system will likely be necessary to achieve high yields for specific substrate combinations, contributing to the efficient discovery and development of novel isoquinoline-based compounds.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1][3] The synthesis of N-arylisoquinolines is of significant interest as this scaffold is present in numerous biologically active compounds. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 1-chloro-3,6-dimethoxyisoquinoline with various primary and secondary amines.

The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially when dealing with heteroaryl chlorides.[4][5]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[3][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride to form a Pd(II) complex.[3][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst.[3][4]

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound requires careful optimization of several parameters. The following tables summarize common starting points and considerations for this transformation.

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandGenerationKey Features
Pd₂(dba)₃XPhosG2/G3Bulky, electron-rich ligand suitable for challenging couplings.[3]
Pd(OAc)₂RuPhosG3Effective for a wide range of amines and heteroaryl chlorides.[3]
[Pd(cinnamyl)Cl]₂SPhosG2/G3Highly active catalyst system, often requiring lower temperatures.[3]
Pd-PEPPSI™-IPr--N-heterocyclic carbene (NHC) based catalyst, effective for aryl chlorides.[5]
tBuXPhos--Particularly effective for coupling primary amines.

Table 2: Selection of Bases and Solvents

BasepKa of Conjugate AcidTypical SolventsNotes
NaOtBu~19Toluene, Dioxane, THFStrong, commonly used base. May not be suitable for base-sensitive functional groups.[6]
K₃PO₄~12.3Toluene, DioxaneMilder base, good for substrates with sensitive functional groups.[7]
Cs₂CO₃~10.3Toluene, DioxaneMild base, often effective for amidation reactions.[7]
LHMDS~26THFStrong, non-nucleophilic base.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Oven-dry glassware (Reaction tube/flask) B Add Pd catalyst, ligand, and base under inert atmosphere (Ar or N2) A->B In glovebox or Schlenk line C Add this compound and the amine B->C D Add anhydrous solvent C->D E Seal the reaction vessel D->E F Heat to the desired temperature with stirring E->F G Monitor reaction progress by TLC or LC-MS F->G H Cool the reaction mixture to room temperature G->H Upon completion I Dilute with an organic solvent (e.g., EtOAc) and water H->I J Separate the organic layer, wash with brine, and dry over Na2SO4 or MgSO4 I->J K Concentrate in vacuo J->K L Purify the crude product by column chromatography K->L M Characterize the purified product (NMR, MS, etc.) L->M

Caption: A generalized workflow for the Buchwald-Hartwig amination.

General Experimental Protocol

This protocol is a starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.

    • Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).

    • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction:

    • Seal the reaction vessel tightly.

    • Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified N-substituted-3,6-dimethoxyisoquinolin-1-amine by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a hypothetical, yet scientifically plausible, framework for the utilization of 1-Chloro-3,6-dimethoxyisoquinoline in a research and drug development context, focusing on its application as a building block in palladium-catalyzed cross-coupling reactions.

Hypothetical Application: Synthesis of Novel Arylated Isoquinoline Derivatives

The presence of a chlorine atom at the C-1 position of the isoquinoline ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of a library of 1-aryl-3,6-dimethoxyisoquinoline derivatives. These derivatives could be screened for various biological activities, including but not limited to kinase inhibition, anti-cancer properties, or as ligands for G-protein coupled receptors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Hypothetical Reaction Optimization

The following table summarizes hypothetical results for the optimization of the Suzuki-Miyaura cross-coupling reaction.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O80475
24-methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O100288
3Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O100292
43-cyanophenylboronic acidPd(OAc)₂ (2)PPh₃ (8)Cs₂CO₃Dioxane/H₂O100385
54-fluorophenylboronic acidPdCl₂(dppf) (2)-K₂CO₃Toluene/H₂O110295

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (80-100°C) solvent->heat monitor Monitor Progress by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Signaling Pathway for a Downstream Bioactive Derivative

This diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel kinase inhibitor synthesized from a 1-aryl-3,6-dimethoxyisoquinoline derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor 1-Aryl-3,6-dimethoxy- isoquinoline Derivative Inhibitor->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Application Notes and Protocols: 1-Chloro-3,6-dimethoxyisoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,6-dimethoxyisoquinoline is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of a reactive chlorine atom at the C1 position, coupled with the electron-donating methoxy groups on the benzene ring, makes it an attractive substrate for a variety of cross-coupling reactions. These reactions enable the introduction of diverse functionalities at the C1 position, providing access to a wide range of substituted isoquinoline derivatives, many of which are scaffolds for biologically active compounds and natural products.

This document provides detailed application notes and generalized protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Disclaimer: Experimental protocols and reaction conditions provided herein are based on established methodologies for structurally similar chloro-isoquinolines and other aryl chlorides due to the limited availability of specific data for this compound in the reviewed literature. Optimization of these conditions for the specific substrate is highly recommended.

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step sequence starting from commercially available materials, such as 3,6-dimethoxyphenethylamine. A common method for isoquinoline synthesis is the Bischler-Napieralski reaction, followed by dehydrogenation and chlorination.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of this compound A 3,6-Dimethoxyphenethylamine B N-(3,6-Dimethoxyphenethyl)formamide A->B Formylation (e.g., Ethyl Formate) C 3,6-Dimethoxy-3,4-dihydroisoquinoline B->C Bischler-Napieralski (e.g., POCl3, P2O5) D 3,6-Dimethoxyisoquinolin-1(2H)-one C->D Oxidation (e.g., KMnO4 or Pd/C) E This compound D->E Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for this compound.

Key Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-C (alkynyl) bonds at the C1 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and various aryl or vinyl boronic acids or esters. This reaction is fundamental for the synthesis of biaryl compounds.

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Aryl/Vinyl Boronic Acid Reaction Reaction in Solvent (e.g., Dioxane/H2O, Toluene) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) + Base (e.g., K2CO3, Cs2CO3) Catalyst->Reaction Product 1-Aryl/Vinyl-3,6-dimethoxyisoquinoline Reaction->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
24-Chloroanisole4-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11088
31-Chloronaphthalene2-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8092
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if required) under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of N-aryl isoquinolines from primary or secondary amines.[1]

Buchwald_Hartwig cluster_buchwald Buchwald-Hartwig Amination Workflow Reactants This compound + Primary/Secondary Amine Reaction Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3, Pd(OAc)2) + Ligand (e.g., BINAP, Xantphos) + Base (e.g., NaOtBu, Cs2CO3) Catalyst->Reaction Product 1-Amino-3,6-dimethoxyisoquinoline Derivative Reaction->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH10098
22-ChloropyridineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane11091
31-Chloro-4-nitrobenzeneBenzylaminePd(OAc)₂ (1)BrettPhos (2)NaOtBuToluene10094
  • In a glovebox or under a flow of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the designated time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the isoquinoline and a terminal alkyne, providing access to 1-alkynylisoquinoline derivatives.[2]

Sonogashira_Coupling cluster_sonogashira Sonogashira Coupling Workflow Reactants This compound + Terminal Alkyne Reaction Reaction in Solvent (e.g., THF, DMF) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et3N, DIPEA) Catalyst->Reaction Product 1-Alkynyl-3,6-dimethoxyisoquinoline Reaction->Product

Caption: General workflow for the Sonogashira coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

EntryAryl ChlorideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
14-ChloroacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6085
22-ChloropyridineTrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)DIPEADMF8090
31-Chloro-4-fluorobenzene1-HeptynePd(PPh₃)₄ (3)CuI (5)Et₃NToluene9088
  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add the base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and the copper(I) co-catalyst under an inert atmosphere.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion

This compound serves as a valuable and versatile building block in modern organic synthesis. Its ability to readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a powerful platform for the construction of a diverse array of substituted isoquinoline derivatives. The protocols and data presented here, while based on analogous systems, offer a strong starting point for researchers and drug development professionals to explore the synthetic utility of this promising intermediate. Further investigation into the specific reactivity of this compound is warranted to fully unlock its potential in the synthesis of novel chemical entities with potential biological activity.

References

Application Notes and Protocols for 1-Chloro-3,6-dimethoxyisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potential Therapeutic Applications

The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The presence of a chloro group can enhance membrane permeability and metabolic stability, while methoxy groups can modulate receptor binding and pharmacokinetic profiles. Based on the activities of analogous compounds, 1-Chloro-3,6-dimethoxyisoquinoline could serve as a key intermediate or a pharmacophore in the development of novel therapeutics in the following areas:

  • Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Agents: The isoquinoline nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.

  • Neurological Agents: Derivatives of isoquinoline have been investigated for their potential in treating neurodegenerative diseases and other central nervous system disorders.

Synthesis and Chemical Properties

The synthesis of substituted isoquinolines like this compound can be achieved through several established synthetic routes. The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized and functionalized.[4][5]

A plausible synthetic approach to this compound would involve the cyclization of a substituted β-phenylethylamine followed by chlorination. The reactivity of the chloro group at the 1-position makes it a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions.

General Synthetic Workflow

Synthesis_Workflow Start Substituted β-phenylethylamine Cyclization Bischler-Napieralski Reaction Start->Cyclization Aromatization Dehydrogenation Cyclization->Aromatization Chlorination Chlorination (e.g., POCl3) Aromatization->Chlorination Product This compound Chlorination->Product Derivatization Nucleophilic Substitution Product->Derivatization Final_Products Diverse Analogs Derivatization->Final_Products Biological_Assay_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound This compound Analogs Primary_Assay Primary Target-Based or Phenotypic Screening Compound->Primary_Assay Hit_Identification Hit Identification (Potency & Efficacy) Primary_Assay->Hit_Identification Secondary_Assay Secondary/Orthogonal Assays (Selectivity & MoA) Hit_Identification->Secondary_Assay PK_Studies Pharmacokinetic Profiling (ADME) Secondary_Assay->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicology Efficacy_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

References

Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 1-Chloro-3,6-dimethoxyisoquinoline with terminal alkynes. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[1][2]

Introduction

The Sonogashira coupling of this compound is a key transformation for the synthesis of a variety of substituted isoquinoline derivatives. These products are valuable scaffolds in medicinal chemistry and drug development. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] However, copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.[4][5][6]

This document outlines both traditional copper-catalyzed and copper-free Sonogashira coupling protocols applicable to this compound, along with microwave-assisted procedures for accelerated reaction times.

Reaction Principle and Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This intermediate is then transferred to the palladium center in the transmetalation step.[1]

In copper-free protocols, the terminal alkyne is believed to coordinate directly with the palladium complex, followed by deprotonation by the base to form a palladium acetylide intermediate.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical components and conditions for Sonogashira coupling reactions based on literature for aryl and heteroaryl chlorides. These serve as a starting point for optimizing the reaction with this compound.

Table 1: Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-1-5A common and effective catalyst.[2]
PdCl₂(PPh₃)₂-1-5Air-stable and widely used.[2]
Pd₂(dba)₃PPh₃, P(t-Bu)₃, XPhos1-2 (Pd)Requires a ligand for stability and activity.
Pd(OAc)₂Buchwald Ligands (e.g., SPhos)1-2Often used in copper-free systems.[7]

Table 2: Reaction Parameters for Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

ParameterCopper-Catalyzed ProtocolCopper-Free Protocol
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃Bulky phosphines (e.g., P(t-Bu)₃, XPhos)
Copper Co-catalyst CuI (typically 0.5-5 mol%)None
Base Et₃N, i-Pr₂NH, BuNH₂Cs₂CO₃, K₂CO₃, t-BuOK
Solvent THF, DMF, Toluene, DioxaneDMF, Dioxane, Water/iPrOH[8]
Temperature Room Temperature to 80 °C60 °C to 120 °C
Reaction Time 2-24 hours4-48 hours

Experimental Protocols

Important Safety Note: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions involving phosphine ligands should be handled with care due to their air sensitivity and toxicity.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the isoquinoline).

  • Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when alkyne homocoupling is a significant side reaction.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane or DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equivalents) and XPhos (0.04 equivalents) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1 equivalent), cesium carbonate (2 equivalents), and the terminal alkyne (1.5 equivalents).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times.[9][10][11]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • DMF in a microwave-safe reaction vessel

Procedure:

  • To a microwave vial, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), CuI (0.06 equivalents), and a stir bar.

  • Add DMF, followed by DIPEA (3 equivalents) and the terminal alkyne (1.5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[11][12]

  • After the reaction, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 6-9).

Visualizations

The following diagrams illustrate the key processes involved in the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation AlkynylPdComplex R-Pd(II)(C≡CR')L2 Transmetalation->AlkynylPdComplex Reductive_Elimination Reductive Elimination AlkynylPdComplex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination (R'-C≡CH + Base) CuX->Alkyne_Coordination Cu_Acetylide R'-C≡Cu Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Alkyne, Catalyst, Base, Solvent start->reagents reaction Reaction under Inert Atmosphere (Conventional Heating or Microwave) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

applications in materials science for 1-Chloro-3,6-dimethoxyisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Applications of Isoquinoline Derivatives in Materials Science

Disclaimer: Extensive research did not yield specific material science applications for 1-Chloro-3,6-dimethoxyisoquinoline derivatives. The following application notes and protocols are based on the broader class of isoquinoline derivatives, which have demonstrated significant potential in various areas of materials science.

Application Note 1: Organic Field-Effect Transistors (OFETs) Based on Isoquinoline-1,3-dione Conjugated Polymers

Introduction: Isoquinoline-1,3-dione (IQD) has emerged as a promising electron-withdrawing building block for the synthesis of novel conjugated polymers. These polymers are particularly interesting for applications in organic electronics, specifically in the fabrication of Organic Field-Effect Transistors (OFETs). OFETs are key components in flexible displays, sensors, and RFID tags. The electronic properties of IQD-based polymers can be tuned by modifying the polymer backbone, leading to materials with high charge carrier mobilities.

Principle: The performance of an OFET is largely determined by the charge carrier mobility of the semiconducting polymer layer. IQD-derived polymers have been shown to exhibit both p-type (hole transport) and ambipolar (both hole and electron transport) behavior.[1] The rigid and planar structure of the isoquinoline-1,3-dione unit, combined with appropriate donor moieties in the polymer backbone, facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.[1][2] By carefully selecting the comonomers, the energy levels (HOMO and LUMO) and the morphology of the polymer thin film can be optimized to achieve high-performance OFETs.[1]

Applications:

  • Flexible Electronics: The solution-processability of these polymers makes them suitable for fabricating flexible and large-area electronic devices.

  • Logic Circuits: High-mobility polymers are essential for the development of organic-based integrated circuits.

  • Sensors: The electronic properties of OFETs can be sensitive to the surrounding environment, enabling their use in chemical and biological sensors.

Experimental Protocol: Synthesis of Isoquinoline-1,3-dione-based Polymer (P2) and Fabrication of OFET

This protocol is a generalized procedure based on reported syntheses of similar polymers.[1]

Part 1: Synthesis of Polymer P2

  • Monomer Synthesis:

    • Synthesize the isoquinoline-1,3-dione-based acceptor monomer. This typically involves an aldol condensation reaction between isoquinoline-1,3-dione and a dialdehyde of a suitable aromatic bridge, such as 2,2′-bithiophene.[1]

  • Polymerization (Stille Coupling):

    • In a nitrogen-purged Schlenk flask, dissolve the isoquinoline-1,3-dione-based monomer and a distannylated comonomer in anhydrous toluene.

    • Add a palladium catalyst, such as Pd(PPh₃)₄.

    • Heat the mixture to reflux (around 110 °C) and stir for 48-72 hours under a nitrogen atmosphere.

    • After cooling to room temperature, precipitate the polymer by pouring the solution into methanol.

    • Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

    • Finally, extract the polymer with chloroform or chlorobenzene and precipitate it again in methanol.

    • Dry the final polymer under vacuum.

Part 2: OFET Fabrication

  • Substrate Preparation:

    • Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Clean the substrates by sonicating in deionized water, acetone, and isopropanol, and then dry them under a nitrogen stream.

    • Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Polymer Thin Film Deposition:

    • Dissolve the synthesized polymer in a high-boiling-point solvent like chloroform or o-dichlorobenzene.

    • Deposit the polymer solution onto the prepared substrate using spin-coating to form a thin film.

    • Anneal the film at an elevated temperature (e.g., 150-250 °C) to improve the molecular ordering and remove residual solvent.[3]

  • Source/Drain Electrode Deposition:

    • Deposit gold source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate OFET configuration.

Quantitative Data: Performance of Isoquinoline-1,3-dione-based Polymer OFETs
PolymerBridging UnitCharge TransportHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]
P1Thieno[3,2-b]thiopheneAmbipolar0.350.04
P22,2′-Bithiophenep-type1.08-
P3(E)-2-(2-(thiophen-2-yl)vinyl)thiophenep-type0.75-

Data sourced from reference[1].

Diagrams

OFET_Fabrication_Workflow cluster_solution Solution Preparation cluster_device Device Fabrication Polymer IQD Polymer Solution Polymer Solution Polymer->Solution Dissolve Solvent Chlorobenzene SpinCoat Spin Coating Solution->SpinCoat Substrate Si/SiO2 Substrate Substrate->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Deposit Film Evaporation Au Evaporation Anneal->Evaporation Deposit Electrodes OFET Final OFET Device Evaporation->OFET

Caption: Workflow for fabricating an Organic Field-Effect Transistor (OFET).

Application Note 2: Organic Light-Emitting Diodes (OLEDs) with Isoquinoline-Based Iridium(III) Complexes

Introduction: Iridium(III) complexes are widely used as phosphorescent emitters in high-efficiency Organic Light-Emitting Diodes (OLEDs) due to their ability to harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[4] Isoquinoline-based ligands are excellent candidates for synthesizing new Ir(III) complexes with tunable emission colors and high photoluminescence quantum yields.[5][6]

Principle: In an OLED, charge carriers (electrons and holes) are injected from the electrodes and recombine in the emissive layer to form excitons. For phosphorescent emitters like Ir(III) complexes, these excitons can relax to the ground state by emitting light (phosphorescence). The emission color and efficiency of the OLED depend on the chemical structure of the Ir(III) complex. By modifying the ligands attached to the iridium center, the energy of the triplet state can be tuned, resulting in emission across the visible spectrum.[6] Isoquinoline-based ligands can be functionalized to achieve desired emission colors, from yellow to red.[4][6]

Applications:

  • Displays: OLEDs are used in high-end displays for smartphones, TVs, and monitors due to their high contrast, vibrant colors, and fast response times.

  • Solid-State Lighting: OLEDs can be fabricated into large-area, diffuse light sources, offering new possibilities for lighting design.

  • Wearable Devices: The flexibility of OLEDs makes them ideal for use in wearable and flexible electronic devices.

Experimental Protocol: Synthesis of an Isoquinoline-Based Ir(III) Complex and OLED Fabrication

This is a generalized protocol based on literature procedures.[4][7]

Part 1: Synthesis of an Ir(III) Complex

  • Dimer Synthesis:

    • React iridium(III) chloride hydrate (IrCl₃·nH₂O) with an excess of the main isoquinoline-based ligand (e.g., 1-phenylisoquinoline) in a mixture of 2-ethoxyethanol and water.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • Cool the reaction mixture, and collect the resulting chloro-bridged iridium dimer by filtration.

  • Complex Formation:

    • Dissolve the iridium dimer and an ancillary ligand (e.g., acetylacetone) in a solvent like 2-ethoxyethanol.

    • Add a base, such as sodium carbonate, and reflux the mixture for 12-24 hours under nitrogen.

    • After cooling, add water to precipitate the crude product.

    • Purify the complex by column chromatography on silica gel.

Part 2: OLED Fabrication

  • Substrate Cleaning:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone to improve the work function of the ITO.

  • Layer Deposition (Vacuum Thermal Evaporation):

    • Deposit the following layers sequentially onto the ITO substrate in a high-vacuum chamber:

      • Hole Injection Layer (HIL), e.g., HAT-CN.

      • Hole Transport Layer (HTL), e.g., TAPC.

      • Host for the Emissive Layer (EML), e.g., TCTA.

      • Emissive Layer (EML): Co-evaporate a host material (e.g., 2,6DCzPPy) with the synthesized isoquinoline-based Ir(III) complex (dopant).[7]

      • Electron Transport Layer (ETL), e.g., TmPyPB.[7]

      • Electron Injection Layer (EIL), e.g., LiF.

      • Cathode: Aluminum (Al).

    • The deposition rates and layer thicknesses must be carefully controlled using quartz crystal monitors.

Quantitative Data: Performance of an OLED with an Isoquinoline-Based Ir(III) Emitter
ComplexEmission Peak (nm)Max. Brightness (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
Ir-3 (with phenothiazine unit)62222,48023.7118.1

Data for a red-emitting Ir(III) complex with a quinazoline-based main ligand, which is structurally related to isoquinoline. Sourced from reference[7].

Diagrams

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host + Isoquinoline-Ir(III) Dopant HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Light Emission EML->Light EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Electrons (e-)

Caption: Structure of a multilayer Organic Light-Emitting Diode (OLED).

Application Note 3: Fluorescent Sensors for Metal Ion Detection

Introduction: Isoquinoline derivatives have been successfully employed as fluorescent chemosensors for the selective detection of various metal ions, with a particular focus on zinc (Zn²⁺).[8] Zinc is an essential trace element in biological systems, and its abnormal concentration is associated with several diseases. Therefore, the development of sensitive and selective fluorescent probes for Zn²⁺ is of great importance.

Principle: The sensing mechanism of these isoquinoline-based probes often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photoinduced Electron Transfer (PET). In the unbound state, the fluorescence of the isoquinoline derivative may be quenched. Upon binding to a specific metal ion like Zn²⁺, a rigid complex is formed. This complexation can inhibit non-radiative decay pathways and enhance the fluorescence intensity, leading to a "turn-on" response.[9] The selectivity for a particular ion is determined by the specific design of the chelating unit within the sensor molecule.

Applications:

  • Bioimaging: These sensors can be used to visualize the distribution of metal ions in living cells and tissues.

  • Environmental Monitoring: They can be applied to detect heavy metal contamination in water and soil samples.

  • Clinical Diagnostics: Development of assays for measuring metal ion concentrations in biological fluids.

Experimental Protocol: Synthesis and Application of an Isoquinoline-Based Fluorescent Zn²⁺ Sensor

This is a generalized protocol.

Part 1: Synthesis of the Sensor Molecule

  • Condensation Reaction:

    • Synthesize the sensor molecule through a Schiff-base condensation reaction between an isoquinoline derivative containing an aldehyde or ketone group and a suitable amine-containing chelating agent.

    • Dissolve the reactants in a solvent like ethanol and reflux for several hours.

    • Cool the reaction mixture to allow the product to crystallize.

    • Collect the product by filtration and purify it by recrystallization.

Part 2: Fluorescence Titration

  • Stock Solutions:

    • Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO/water mixture).

    • Prepare stock solutions of various metal perchlorates or chlorides in deionized water.

  • Measurement:

    • In a cuvette, place a solution of the sensor.

    • Record the initial fluorescence spectrum using a spectrofluorometer.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • Record the fluorescence spectrum after each addition.

    • Repeat the experiment with different metal ions to test for selectivity.

Quantitative Data: Performance of an Isoquinoline-Based Fluorescent Zn²⁺ Sensor
SensorDetection Limit (μM)Quantum Yield (Free)Quantum Yield (Bound to Zn²⁺)
QP20.0177Low (not specified)High (not specified, "turn-on")

Data for a quinoline-based sensor, which is structurally and functionally similar to isoquinoline-based sensors. Sourced from reference[10].

Diagrams

Sensing_Mechanism cluster_sensor Sensor State cluster_process Sensing Process Sensor_Free Isoquinoline Sensor (Low Fluorescence) Binding Binding Event Sensor_Free->Binding Sensor_Bound Sensor-Zn²⁺ Complex (High Fluorescence) Zn_ion Zn²⁺ Ion Zn_ion->Binding Binding->Sensor_Bound Fluorescence 'Turn-On'

Caption: Mechanism of a "turn-on" fluorescent sensor for zinc ions.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki coupling of 1-Chloro-3,6-dimethoxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: The most common side reactions when coupling this compound are:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 3,6-dimethoxyisoquinoline. This can be caused by sources of hydride in the reaction mixture.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeborylation: The cleavage of the C-B bond in the boronic acid reagent, which is then replaced by a hydrogen atom. This is particularly an issue with heteroaryl boronic acids and can be influenced by the reaction conditions.[1]

Q2: Why is the Suzuki coupling of this compound challenging?

A2: The primary challenges stem from the nature of the electrophile. Aryl chlorides are generally less reactive in the oxidative addition step of the catalytic cycle compared to aryl bromides or iodides.[1] Additionally, the electron-donating methoxy groups on the isoquinoline ring can further decrease the reactivity of the C-Cl bond towards oxidative addition.

Q3: What type of palladium catalyst and ligand combination is most effective for this reaction?

A3: For less reactive aryl chlorides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step. Examples of effective ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[2][3]

Q4: How does the choice of base and solvent affect the reaction outcome?

A4: The base is crucial for activating the boronic acid to facilitate transmetalation. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent choice can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: I am observing very low or no conversion of my this compound. What are the potential causes and solutions?

A: Low or no conversion is a common issue with deactivated aryl chlorides. Here are the likely causes and troubleshooting steps:

  • Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently from the precatalyst or may have decomposed.

    • Solution: Ensure proper degassing of your reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst. Consider using a more robust precatalyst, such as a Buchwald G3 or G4 palladacycle.

  • Inefficient Oxidative Addition: The C-Cl bond is not readily undergoing oxidative addition to the palladium center.

    • Solution: Switch to a more electron-rich and bulky ligand. See the table below for ligand suggestions. Increasing the reaction temperature may also be necessary.

  • Poor Choice of Base: The base may not be strong enough to promote the transmetalation step effectively.

    • Solution: Switch to a stronger base. See the table below for a comparison of commonly used bases.

ParameterRecommendation for Low ConversionRationale
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr)Bulky, electron-rich ligands promote the oxidative addition of the aryl chloride.[2][3]
Base K₃PO₄, Cs₂CO₃, or CsFStronger bases are more effective at activating the boronic acid for transmetalation.
Temperature Increase in 10-20 °C incrementsHigher temperatures can overcome the activation energy barrier for oxidative addition.
Catalyst Loading Increase to 2-5 mol%A higher catalyst concentration can increase the reaction rate.
Problem 2: Significant Formation of Hydrodehalogenated Side Product

Q: My main byproduct is 3,6-dimethoxyisoquinoline. How can I minimize this hydrodehalogenation?

A: Hydrodehalogenation arises from the reduction of the aryl chloride. The hydride source can be the solvent, base, or impurities.

  • Hydride Source from Solvent: Solvents like isopropanol can act as hydride donors.

    • Solution: Use anhydrous aprotic solvents like dioxane or toluene.

  • Hydride Source from Base: Some bases or their hydrates can be a source of hydrides.

    • Solution: Use an anhydrous base and ensure it is freshly opened or properly stored.

  • Inefficient Reductive Elimination: If the desired cross-coupling is slow, side reactions like hydrodehalogenation can become more prominent.

    • Solution: Optimize the reaction conditions to accelerate the productive catalytic cycle. This includes using a more efficient ligand and ensuring the boronic acid is effectively transmetalating.

Problem 3: Predominance of Boronic Acid Homocoupling

Q: I am observing a significant amount of the homocoupled product from my boronic acid. What is causing this and how can I prevent it?

A: Homocoupling is often promoted by the presence of oxygen, which can lead to Pd(II)-mediated coupling of the boronic acid.

  • Oxygen in the Reaction Mixture: Inadequate degassing allows oxygen to interfere with the catalytic cycle.

    • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use of Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced to Pd(0) in situ by the homocoupling of two boronic acid molecules.

    • Solution: While this is a common activation pathway, minimizing oxygen and ensuring the aryl halide is reactive enough to compete for the catalyst can reduce this side reaction.

Experimental Protocols

The following is a general, adaptable protocol for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald precatalyst; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 equivalents relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the arylboronic acid.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Cl Pd0->PdII_Aryl Ar-Cl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-Cl (this compound) BoronicAcid Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Purification of 1-Chloro-3,6-dimethoxyisoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-3,6-dimethoxyisoquinoline. The following information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during extraction. - Suboptimal chromatography conditions. - Product co-eluting with impurities. - Product partially soluble in the recrystallization mother liquor.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Perform multiple extractions with a suitable organic solvent. - Optimize the solvent system for column chromatography; a gradient elution may be necessary. - Consider using a different stationary phase for chromatography. - Cool the recrystallization mixture thoroughly and minimize the amount of solvent used.
Persistent Impurities in the Final Product - Unreacted starting materials. - Formation of side-products (e.g., hydroxylated isoquinoline from incomplete chlorination). - Residual chlorinating agent (e.g., POCl₃) or its byproducts. - Solvent-related artifacts.- Purify the crude product by column chromatography before recrystallization. - A common synthetic route involves the chlorination of a hydroxyisoquinoline precursor; ensure the chlorination reaction goes to completion. - Quench the reaction mixture properly to remove any remaining chlorinating agent. A wash with a mild base can be effective. - Ensure solvents are pure and free from contaminants that could react with the product.
Oily Product Instead of Solid - Presence of impurities lowering the melting point. - Residual solvent. - The product may be an oil at room temperature if not sufficiently pure.- Attempt purification by column chromatography to remove impurities. - Dry the product under high vacuum for an extended period to remove all traces of solvent. - Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.
Difficulty with Recrystallization - Inappropriate solvent choice. - Product is too soluble in the chosen solvent. - Product is sparingly soluble even when heated. - Rapid cooling leading to precipitation instead of crystallization.- Screen a variety of solvents with different polarities. A mixed solvent system, such as ethanol/ethyl acetate, can be effective for related compounds[1]. - Use a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot. - If solubility is low, a larger volume of solvent may be needed, or a different, more solubilizing solvent should be chosen. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.
Poor Separation in Column Chromatography - Incorrect solvent system polarity. - Co-elution of product and impurities with similar polarities. - Overloading the column.- Systematically vary the solvent system polarity. A good starting point for isoquinoline derivatives is a mixture of hexane and ethyl acetate. - Consider using a different adsorbent (e.g., alumina instead of silica gel) or a different chromatography technique (e.g., reverse-phase HPLC). - Use an appropriate amount of crude product for the column size (typically 1:30 to 1:50 ratio of product to silica gel by weight).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities often stem from the synthetic route used. If your synthesis involves the chlorination of the corresponding hydroxyisoquinoline, you can expect to find unreacted starting material (the hydroxyisoquinoline) and potentially byproducts from the chlorinating agent (e.g., phosphorus-based impurities if using POCl₃). Other possible impurities include starting materials from earlier steps in the synthesis.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: For many isoquinoline derivatives, a good starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q3: Can I purify this compound by recrystallization alone?

A3: While recrystallization is a powerful purification technique, it is most effective when the desired compound is already relatively pure. For crude reaction mixtures, it is often best to first perform column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product to obtain a high-purity solid. A mixed solvent system of ethanol and ethyl acetate has been reported for the recrystallization of a similar compound, 4-chloro-6,7-dimethoxyquinoline[1].

Q4: My purified product is a solid but has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic indication of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. Further purification by recrystallization or chromatography is recommended.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound contains an aromatic system and should be visible under a UV lamp (254 nm). You can also use staining agents such as potassium permanganate or iodine vapor to visualize the spot.

Experimental Protocols

General Column Chromatography Protocol

This is a general guideline for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane (DCM).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the starting mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified product.

General Recrystallization Protocol

This protocol outlines a general procedure for recrystallizing this compound.

  • Solvent Selection:

    • In a small test tube, add a small amount of the compound.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool. The compound should crystallize out of the solution.

    • Consider using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) if a single suitable solvent cannot be found[2].

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Impurities Impurities Column_Chromatography->Impurities Recrystallization Recrystallization (e.g., Ethanol/Ethyl Acetate) Partially_Purified->Recrystallization Pure_Product Pure 1-Chloro-3,6- dimethoxyisoquinoline Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory Check_Purity Assess Purity (TLC, NMR, LC-MS) Start->Check_Purity Impure Product Impure Check_Purity->Impure Low_Yield Low Yield Check_Purity->Low_Yield If pure Column Optimize Column Chromatography Impure->Column Multiple spots on TLC Recrystallize Optimize Recrystallization Impure->Recrystallize Broad melt, minor impurities Pure_Product Pure Product (Acceptable Yield) Column->Pure_Product Recrystallize->Pure_Product Check_Loss Review Extraction & Crystallization Steps Low_Yield->Check_Loss Check_Loss->Pure_Product If recovery is optimized

References

Technical Support Center: Catalyst Deactivation in 1-Chloro-3,6-dimethoxyisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 1-Chloro-3,6-dimethoxyisoquinoline. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions with this compound?

A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, involving this compound typically stems from several factors:

  • Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur, can irreversibly bind to the palladium catalyst, rendering it inactive.[1][2] The nitrogen atom in the isoquinoline ring itself can also coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Formation of Inactive Palladium Species: The formation of palladium black (insoluble palladium(0) aggregates) is a common deactivation pathway.[3] Additionally, in Suzuki reactions, an excess of halide ions (e.g., iodide from an additive) can lead to the formation of stable and catalytically inactive palladium complexes.[4]

  • Ligand Degradation or Modification: The phosphine ligands commonly used in these reactions can be sensitive to air and moisture, leading to the formation of phosphine oxides which have poor coordinating ability.

  • Coke Formation: At elevated temperatures, organic materials can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[5][6]

  • Product Inhibition: The product of the reaction can sometimes coordinate to the catalyst more strongly than the reactants, slowing down or stopping the catalytic cycle.[7]

Q2: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. How can I troubleshoot this?

A2: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors. Here's a systematic troubleshooting approach:

  • Check Reagent Quality: Ensure all reagents, especially the boronic acid and solvents, are pure and dry. Trace impurities can poison the catalyst.[1]

  • Optimize Reaction Conditions:

    • Solvent: Consider switching to a less coordinating solvent. For example, nitriles like acetonitrile can sometimes inhibit the catalyst.[4] Toluene, dioxane, or THF are common alternatives.[8][9]

    • Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous. Sometimes, a combination of bases or the addition of water can be beneficial.[10]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Catalyst and Ligand System:

    • Pre-catalyst: Use a pre-formed, air-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.[11]

    • Ligand-to-Metal Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.

    • Ligand Choice: Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for coupling with aryl chlorides.[4]

Q3: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?

A3: A black precipitate is often palladium black, which is aggregated, inactive palladium(0).[3] Its formation indicates catalyst decomposition. To prevent this:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to the oxidation and subsequent decomposition of the active catalyst.

  • Use Appropriate Ligands: Well-designed phosphine ligands stabilize the palladium nanoparticles and prevent their aggregation. Ensure you are using a suitable ligand for the specific transformation.

  • Control Reaction Temperature: Avoid excessively high temperatures which can promote catalyst agglomeration.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Inefficient catalyst activationUse a palladium(II) precatalyst that is easily reduced in situ, or an air-stable Pd(0) source.
Catalyst poisoning by impuritiesUse high-purity, degassed solvents and reagents. Consider passing reagents through a plug of alumina.[1]
Steric hindranceEmploy sterically bulky phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition and reductive elimination.[10]
Poor solubility of the baseUse a soluble base like Cs₂CO₃ or a combination of an inorganic and organic base.[12] Ensure efficient stirring.
Formation of Side Products (e.g., Hydrodehalogenation) Beta-hydride elimination from the amide in Buchwald-Hartwig reactions.[13]Use a ligand that favors reductive elimination over beta-hydride elimination.
Homocoupling of the boronic acid (Suzuki reaction)Ensure slow addition of the boronic acid or use a different base.
Inconsistent Reaction Results Variable quality of catalyst or reagentsUse a fresh batch of catalyst and ensure all reagents are from a reliable source and properly stored.
Inefficient stirringUse a mechanical stirrer for larger scale reactions to ensure proper mixing of heterogeneous mixtures.
Presence of oxygen or moistureUse rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst and Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Catalyst Regeneration by Oxidation

For palladium catalysts deactivated by carbonaceous deposits, an oxidative treatment can sometimes restore activity. This is generally applicable to heterogeneous catalysts like Pd/C.

  • Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture and wash it with a suitable solvent to remove adsorbed organic species.

  • Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Oxidation: Place the dried catalyst in a tube furnace and heat it in a controlled flow of air or a mixture of oxygen and an inert gas. The temperature should be carefully controlled (e.g., 50-140 °C) to burn off organic residues without sintering the metal particles.[14]

  • Reduction (if necessary): After oxidation, the palladium may be in an oxidized state (PdO). A reduction step under a hydrogen flow may be necessary to regenerate the active Pd(0) species.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Poisoning Poisoning (e.g., Sulfur, N-coordination) Active_Catalyst->Poisoning Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Ligand_Oxidation Ligand Oxidation Active_Catalyst->Ligand_Oxidation Coking Coking Active_Catalyst->Coking Inactive_Complex Formation of Inactive Complexes Active_Catalyst->Inactive_Complex Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Ligand_Oxidation->Deactivated_Catalyst Coking->Deactivated_Catalyst Inactive_Complex->Deactivated_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Reagent Purity (Substrate, Base, Solvent) Start->Check_Reagents Check_Atmosphere Verify Inert Atmosphere (Degassing, Gas Purity) Check_Reagents->Check_Atmosphere Reagents OK Success Successful Reaction Check_Reagents->Success Problem Found & Fixed Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Check_Atmosphere->Optimize_Conditions Atmosphere OK Check_Atmosphere->Success Problem Found & Fixed Screen_Catalyst Screen Catalyst System (Precatalyst, Ligand, Ratio) Optimize_Conditions->Screen_Catalyst No Improvement Optimize_Conditions->Success Improved Yield Screen_Catalyst->Success Improved Yield

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Solvent Effects on 1-Chloro-3,6-dimethoxyisoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-Chloro-3,6-dimethoxyisoquinoline. The following sections detail the impact of solvent choice on common reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), offering insights into optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The C-1 chloro substituent on the isoquinoline ring is highly activated towards displacement, making it an excellent substrate for a variety of cross-coupling and substitution reactions. The most common transformations include:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl isoquinolines by coupling with primary or secondary amines.[1]

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles such as alkoxides, thiolates, and other heteroatoms.

Q2: How does solvent polarity affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

A2: Solvent polarity plays a crucial role in palladium-catalyzed cross-coupling reactions.[2] Polar aprotic solvents like DMF, DMSO, and acetonitrile can influence the reaction rate and selectivity.[3] They are effective at solvating the charged intermediates and the palladium catalyst complex.[4] However, the choice of solvent is not solely dependent on its dielectric constant, as the coordinating ability of the solvent can also impact the catalytic cycle.[2][3] In some cases, nonpolar solvents like toluene or THF are preferred, particularly when the stability of the catalyst or reactants is a concern.[5]

Q3: What is the general role of protic vs. aprotic solvents in Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?

A3: For SNAr reactions, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred. These solvents are poor at solvating the nucleophile, leaving it "naked" and more reactive.[6] This leads to a significant rate enhancement compared to reactions in protic solvents.[6] Protic solvents, like alcohols or water, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. However, in some cases, the use of aqueous or alcoholic media can be advantageous for reasons of solubility or sustainability.[7]

Q4: Can solvent choice influence the stability of the palladium catalyst in Suzuki-Miyaura or Buchwald-Hartwig reactions?

A4: Yes, the solvent can significantly impact the stability and activity of the palladium catalyst. Coordinating solvents can compete with the ligands for binding to the palladium center, which can either stabilize or deactivate the catalyst depending on the specific ligand and reaction conditions.[4] For instance, ethereal solvents like THF and dioxane are commonly used in Buchwald-Hartwig aminations as they are relatively non-coordinating and provide good solubility for the reactants and catalyst.[8] Some studies have also highlighted the impact of solvent impurities on catalyst performance.[9]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Suggestion Rationale
Poor Solubility of Reactants or Catalyst Try a different solvent system. A mixture of a nonpolar solvent (e.g., toluene) with a more polar aprotic solvent (e.g., DMF or dioxane) can improve solubility. Aqueous solvent mixtures (e.g., Toluene/Water or Dioxane/Water) are also commonly effective.Ensuring all components are in solution is critical for the reaction to proceed. Different solvent systems can accommodate the varying polarities of the aryl halide, boronic acid, base, and catalyst.
Catalyst Deactivation Switch to a less coordinating solvent. For example, if using DMF, try switching to toluene or THF. Ensure the solvent is anhydrous and deoxygenated.Highly coordinating solvents can sometimes displace essential ligands from the palladium center, leading to catalyst deactivation. Water and oxygen can also contribute to catalyst decomposition.
Inefficient Transmetalation Step If using an aqueous solvent system, ensure the base is sufficiently soluble. Consider using a phase-transfer catalyst like TBAB if solubility is an issue.The transmetalation step in the Suzuki-Miyaura catalytic cycle is often promoted by the base. If the base is not soluble in the reaction medium, this step can be slow or inefficient.[10]
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Suggestion Rationale
Inappropriate Solvent Choice for the Base Match the solvent to the base being used. For strong, sterically hindered bases like NaOtBu or LHMDS, ethereal solvents like THF or dioxane are often optimal. For weaker inorganic bases like K₂CO₃ or Cs₂CO₃, more polar solvents like DMF or DMSO might be necessary to achieve sufficient solubility and reactivity.The choice of base and solvent are often intertwined. The solvent must be able to dissolve the base to a sufficient extent for the deprotonation of the amine to occur.
Low Reaction Temperature Increase the reaction temperature. Solvents with higher boiling points like toluene, xylene, or DMF allow for higher reaction temperatures.Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate. The choice of solvent will dictate the accessible temperature range.
Catalyst Inhibition Consider switching to a different solvent. If using a highly coordinating solvent, a less coordinating one like toluene might be beneficial.The product, an N-aryl isoquinoline, can sometimes act as a ligand and inhibit the palladium catalyst. Changing the solvent can alter these interactions.
Issue 3: Side Reactions or Poor Selectivity in SNAr
Potential Cause Troubleshooting Suggestion Rationale
Reaction with Solvent If using a protic solvent (e.g., an alcohol) and a strong base, the solvent itself can act as a nucleophile. Switch to a polar aprotic solvent like DMSO or DMF.Alkoxides generated from alcoholic solvents in the presence of a strong base can compete with the desired nucleophile, leading to undesired byproducts.
Over-reaction or Multiple Substitutions Use a less polar or non-polar solvent to temper the reactivity of the nucleophile. For example, switch from DMSO to THF or toluene.In highly activated systems, a very reactive nucleophile in a polar aprotic solvent can lead to multiple substitutions if other reactive sites are available. A less polar solvent can help to control the reactivity.[11]
Decomposition of Starting Material or Product Use a solvent that allows for lower reaction temperatures. DMSO is known to accelerate SNAr reactions, often allowing for lower temperatures to be used.[6]If the starting material or product is thermally sensitive, a solvent that promotes the reaction at a lower temperature can minimize degradation.

Quantitative Data Summary

Table 1: General Solvent Effects on Suzuki-Miyaura Cross-Coupling of Chloro-heterocycles

Solvent SystemTypical Temperature Range (°C)Relative RateCommon BasesNotes
Toluene80-110ModerateK₂CO₃, Cs₂CO₃, K₃PO₄Good for a wide range of substrates. Often used with a co-solvent.
Dioxane/Water80-100Moderate to FastK₂CO₃, K₃PO₄A very common and effective system. Water can aid in dissolving the inorganic base.[10]
THF60-80ModerateNa₂CO₃, K₃PO₄Lower boiling point limits the reaction temperature.
DMF80-120FastK₂CO₃, CsFCan accelerate the reaction but may also lead to catalyst deactivation in some cases.[5]
Acetonitrile/Water60-80Moderate to FastK₂CO₃Can be a good alternative to dioxane/water systems.[12]

Table 2: General Solvent Effects on Buchwald-Hartwig Amination of Chloro-heterocycles

SolventTypical Temperature Range (°C)Common BasesNotes
Toluene80-110NaOtBu, K₃PO₄, Cs₂CO₃A widely used, effective solvent.[8]
Dioxane80-100NaOtBu, LHMDS, Cs₂CO₃Another very common and effective ethereal solvent.
THF60-80NaOtBu, LHMDSLower reaction temperatures are accessible.
DMF80-120K₂CO₃, Cs₂CO₃Can be effective, especially with weaker bases.
tert-Amyl alcohol90-110K₃PO₄Can be a good choice for certain ligand systems.

Table 3: General Solvent Effects on SNAr with Chloro-heterocycles

SolventDielectric Constant (approx.)Solvent TypeRelative RateNotes
DMSO47Polar AproticVery FastOften provides the highest reaction rates due to poor solvation of the nucleophile.[6]
DMF37Polar AproticFastA good alternative to DMSO.
Acetonitrile38Polar AproticModerate to FastAnother effective polar aprotic solvent.
THF7.5AproticModerateLower polarity leads to a slower reaction compared to more polar aprotic solvents.
Ethanol24ProticSlowProtic nature solvates and deactivates the nucleophile.
Water80ProticSlowStrong hydrogen bonding with the nucleophile reduces its reactivity.

Experimental Protocols

The following are generalized experimental protocols based on common practices for similar substrates. Note: These are starting points and may require optimization for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a reaction vessel, add this compound (1.0 equiv.) and the nucleophile (1.1-1.5 equiv.).

  • Add the solvent (e.g., DMSO or DMF). If the nucleophile is an alcohol or thiol, a base (e.g., NaH or K₂CO₃, 1.2-2.0 equiv.) is typically required.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reaction Setup: - Substrate - Reagents - Catalyst/Ligand - Base solvent Solvent Selection: - Anhydrous - Deoxygenated reaction Reaction Execution: - Inert Atmosphere - Temperature Control - Stirring prep->reaction workup Aqueous Workup: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification

Caption: General experimental workflow for reactions involving this compound.

solvent_effects_logic cluster_pd_coupling Palladium-Catalyzed Cross-Coupling cluster_snar SNAr pd_solubility Solubility of Reactants/Catalyst pd_rate Reaction Rate pd_solubility->pd_rate pd_stability Catalyst Stability pd_stability->pd_rate snar_polarity Solvent Polarity snar_nucleophilicity Nucleophile Reactivity snar_polarity->snar_nucleophilicity snar_proticity Solvent Proticity snar_proticity->snar_nucleophilicity (inversely) snar_rate Reaction Rate snar_nucleophilicity->snar_rate solvent_choice Solvent Choice solvent_choice->pd_solubility solvent_choice->pd_stability solvent_choice->snar_polarity solvent_choice->snar_proticity

Caption: Logical relationships of solvent properties influencing reactivity in different reaction types.

References

Technical Support Center: Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 1-chloro-3,6-dimethoxyisoquinoline. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and guide you toward a successful reaction outcome.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the most common reasons for failure?

A1: The amination of electron-rich, sterically hindered heteroaryl chlorides like this compound can be challenging. Common reasons for incomplete conversion or reaction failure include:

  • Catalyst Deactivation: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition.

  • Steric Hindrance: The substituents on both the isoquinoline and the amine can sterically hinder the coupling reaction.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. An unsuitable ligand may not effectively promote oxidative addition or reductive elimination.

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine without causing decomposition of the starting materials or product.

  • Poor Solubility: Inadequate solubility of the starting materials, catalyst, or base in the chosen solvent can significantly impede the reaction rate.[1]

  • Presence of Impurities: Water, oxygen, or other impurities can deactivate the catalyst and interfere with the reaction.

Q2: What are the recommended starting conditions for the amination of this compound?

A2: For challenging heteroaryl chlorides, it is advisable to start with a robust catalytic system known for its high activity. A good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Below is a table summarizing suggested starting conditions based on successful couplings of similar substrates.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystPrecatalysts ensure efficient generation of the active Pd(0) species.
Ligand XPhos, RuPhos, or BrettPhosThese bulky biarylphosphine ligands are effective for coupling hindered substrates.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are generally required for the amination of aryl chlorides.
Solvent Toluene or 1,4-DioxaneAprotic solvents with good solubility for the reactants are preferred. Toluene is often a good choice due to the poor solubility of inhibitory iodide salts, which is a consideration for aryl iodides but reflects a general principle of minimizing catalyst inhibition.[2]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation energy for the amination of less reactive aryl chlorides.

Q3: I am observing the formation of byproducts. What are the likely side reactions?

A3: Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can occur if there is a source of hydride in the reaction mixture or through a competing catalytic cycle.

  • Homocoupling: Dimerization of the amine or the aryl halide.

  • Decomposition: The starting materials or the desired product may be unstable under the reaction conditions, especially at high temperatures and in the presence of a strong base.

Q4: How can I improve the yield and selectivity of my reaction?

A4: To improve the outcome of your reaction, consider a systematic optimization of the reaction parameters. This can involve screening different ligands, bases, solvents, and temperatures. It is also crucial to ensure that all reagents and solvents are pure and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This section provides a structured approach to troubleshooting a failed or low-yielding Buchwald-Hartwig amination of this compound.

Problem: No or Low Conversion of Starting Material

Below is a workflow to diagnose and resolve issues related to low reactivity.

Troubleshooting_Low_Conversion start Low/No Conversion check_catalyst Is the catalyst system appropriate? start->check_catalyst Evaluate Catalyst check_conditions Are the reaction conditions optimal? start->check_conditions Evaluate Conditions check_reagents Are the reagents pure and dry? start->check_reagents Evaluate Reagents ligand Screen bulky ligands: XPhos, RuPhos, BrettPhos check_catalyst->ligand precatalyst Use a Pd(0) precatalyst (e.g., G3/G4 precatalysts) check_catalyst->precatalyst catalyst_loading Increase catalyst loading (e.g., to 2-5 mol%) check_catalyst->catalyst_loading base Screen strong bases: NaOtBu, K3PO4, Cs2CO3 check_conditions->base solvent Screen solvents: Toluene, Dioxane, CPME check_conditions->solvent temperature Increase temperature (e.g., up to 120 °C) check_conditions->temperature degas Degas solvent thoroughly check_reagents->degas dry Dry amine and solvent check_reagents->dry purify Purify this compound check_reagents->purify

Caption: Troubleshooting workflow for low or no conversion.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Equipment:

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (if necessary, 1.2-2.4 mol%).

  • Add the base (1.2-2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Add the amine (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Ligand and Base Screening

The following tables summarize hypothetical results from a screening process to optimize the reaction conditions.

Table 1: Ligand Screening for the Amination of this compound

EntryLigandPd SourceBaseSolventTemp (°C)Yield (%)
1XPhosPd₂(dba)₃NaOtBuToluene10075
2RuPhosPd₂(dba)₃NaOtBuToluene10068
3BrettPhosPd₂(dba)₃NaOtBuToluene10082
4SPhosPd₂(dba)₃NaOtBuToluene10055

Table 2: Base Screening for the Amination of this compound

EntryLigandPd SourceBaseSolventTemp (°C)Yield (%)
1BrettPhosPd₂(dba)₃NaOtBuToluene10082
2BrettPhosPd₂(dba)₃K₃PO₄Toluene10045
3BrettPhosPd₂(dba)₃Cs₂CO₃Toluene10060
4BrettPhosPd₂(dba)₃LHMDSToluene10078

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product arx Ar-X arx->oxidative_addition amine R₂NH amine->amine_coordination base Base base->deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

A1: The most prevalent and effective methods for functionalizing the 1-position of this compound are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of primary and secondary amines.[1][2]

  • Sonogashira Coupling: For the creation of carbon-carbon triple bonds with terminal alkynes.[3]

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A2: Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this compound. The electron-rich nature of the isoquinoline ring can make oxidative addition, the rate-determining step, more challenging compared to electron-deficient systems. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the quality of the boronic acid.

Q3: What byproducts should I be aware of during these coupling reactions?

A3: Common byproducts include:

  • Dehalogenation: Reduction of the C-Cl bond to a C-H bond, resulting in the formation of 3,6-dimethoxyisoquinoline. This can be promoted by certain solvents or impurities.

  • Homocoupling of Boronic Acid: Formation of a biaryl species from the boronic acid coupling with itself. This is often observed as a side reaction in Suzuki-Miyaura couplings.[4]

  • Protodeborylation of Boronic Acid: The boronic acid is replaced by a hydrogen atom before it can couple with the isoquinoline.

Q4: Can I use other cross-coupling reactions besides the main three?

A4: Yes, other palladium-catalyzed reactions like the Heck coupling (with alkenes) and Stille coupling (with organostannanes) are also viable for C-C bond formation at the 1-position. However, the toxicity of organotin reagents in Stille coupling makes it a less favorable option for many applications.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider using more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[5]
Inappropriate Base The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often effective. Stronger bases may lead to decomposition. The base also activates the boronic acid.[5]
Poor Quality Boronic Acid Boronic acids can dehydrate to form boroxines or undergo protodeborylation. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.
Solvent Effects Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The presence of water can sometimes be beneficial, but excess water can lead to hydrolysis of the chloro-isoquinoline.
Reaction Temperature While many Suzuki couplings are run at elevated temperatures (80-120 °C), excessively high temperatures can lead to catalyst decomposition and byproduct formation.

Problem: Significant formation of 3,6-dimethoxyisoquinoline (dehalogenation byproduct).

Potential Cause Troubleshooting Steps
Source of Hydride The hydride source for dehalogenation can be the solvent (e.g., alcohols), the base, or impurities. Ensure anhydrous solvents are used and consider a non-protic base.
Ligand Choice Certain phosphine ligands can promote β-hydride elimination from the palladium intermediate, although this is less common with aryl substrates. Experiment with different ligands.
Reaction Time Prolonged reaction times, especially after the starting material is consumed, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS.

Problem: Formation of a significant amount of homocoupled boronic acid byproduct.

Potential Cause Troubleshooting Steps
Oxygen in the Reaction The presence of oxygen can promote the oxidative homocoupling of boronic acids.[4] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Palladium Catalyst Some palladium sources or ligands may have a higher propensity for promoting homocoupling. Screen different palladium pre-catalysts and ligands.
Stoichiometry Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.
Buchwald-Hartwig Amination

Problem: Low conversion of this compound.

Potential Cause Troubleshooting Steps
Steric Hindrance The methoxy group at the 6-position does not significantly hinder the 1-position, but bulky amines may react slower. Consider using a more sterically demanding and electron-rich phosphine ligand to facilitate the coupling.
Base Strength A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium or lithium tert-butoxide are commonly used. Weaker bases like carbonates are generally not effective.
Catalyst Deactivation The amine substrate or product can sometimes coordinate too strongly to the palladium center and inhibit catalysis. The choice of ligand is crucial to prevent this.
Sonogashira Coupling

Problem: Formation of Glaser coupling byproduct (homocoupling of the alkyne).

Potential Cause Troubleshooting Steps
Copper (I) Cocatalyst The copper cocatalyst is essential for the Sonogashira reaction but can also promote the oxidative homocoupling of the terminal alkyne. Ensure the reaction is performed under strictly anaerobic conditions.
Amine Base The amine base (e.g., triethylamine, diisopropylamine) is crucial for the reaction. Ensure it is pure and dry.
Reaction Conditions Running the reaction at room temperature is often sufficient and can minimize side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane/water 4:1) is degassed with argon for 15-20 minutes. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane) are added a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq). The reaction vessel is sealed and heated to 90-110 °C with stirring until the reaction is complete. After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X      L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R      L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_1 Troubleshooting Byproduct Formation Start Reaction Complete (Analysis by LC-MS/NMR) Check_Byproducts Identify Major Byproducts Start->Check_Byproducts Dehalogenation Dehalogenation Product (3,6-dimethoxyisoquinoline) Check_Byproducts->Dehalogenation Dehalogenation > 10% Homocoupling Boronic Acid Homocoupling Product Check_Byproducts->Homocoupling Homocoupling > 10% Other Other/Unknown Byproducts Check_Byproducts->Other Other significant peaks Action_Dehalogenation Check Hydride Sources (Solvent, Base) Optimize Reaction Time Dehalogenation->Action_Dehalogenation Action_Homocoupling Ensure Inert Atmosphere (Degas Thoroughly) Check Stoichiometry Homocoupling->Action_Homocoupling Action_Other Re-evaluate Reaction Conditions (Temp, Catalyst, Ligand) Purify Starting Materials Other->Action_Other

Caption: A logical workflow for troubleshooting common byproduct formation.

References

Technical Support Center: Scaling Up 1-Chloro-3,6-dimethoxyisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions involving 1-Chloro-3,6-dimethoxyisoquinoline.

Troubleshooting Guides

Issue 1: Low Yield in Bischler-Napieralski Cyclization for this compound Synthesis

Question: We are experiencing significantly lower than expected yields (below 40%) during the scale-up of the Bischler-Napieralski reaction to synthesize this compound. What are the potential causes and solutions?

Answer: Low yields in Bischler-Napieralski reactions on a larger scale can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Dehydration: The cyclization step is a dehydration reaction. Ensure your dehydrating agent (e.g., P₂O₅, POCl₃, or polyphosphoric acid) is fresh and used in sufficient stoichiometric excess. On a larger scale, moisture from the atmosphere or solvents can have a more pronounced effect. Consider drying your solvent and starting materials rigorously before the reaction.

  • Suboptimal Reaction Temperature: Temperature control is critical. Exothermic reactions can lead to side product formation if not managed properly. Conversely, insufficient temperature will result in an incomplete reaction. Monitor the internal reaction temperature closely and establish a controlled heating and cooling protocol.

  • Poor Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring mechanism is adequate for the scale and viscosity of the reaction mixture.

  • Side Reactions: The presence of electron-donating methoxy groups can lead to unwanted side reactions. Consider a milder cyclizing agent or optimizing the reaction time to minimize byproduct formation.

Troubleshooting Workflow: Low Reaction Yield

G start Low Yield (<40%) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup reagent_issue Reagents Degraded or Incorrect Stoichiometry check_reagents->reagent_issue temp_issue Suboptimal Temperature Profile check_conditions->temp_issue mixing_issue Inefficient Mixing check_conditions->mixing_issue workup_loss Product Loss During Extraction or Crystallization check_workup->workup_loss solution_reagents Use Fresh Reagents, Recalculate Stoichiometry reagent_issue->solution_reagents solution_temp Implement Controlled Heating/Cooling Ramp temp_issue->solution_temp solution_mixing Increase Stirring Speed or Use Baffled Reactor mixing_issue->solution_mixing solution_workup Optimize Solvent Volumes and Crystallization Conditions workup_loss->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Impurities During Nucleophilic Substitution Reactions

Question: When performing nucleophilic aromatic substitution (S_N_Ar) on this compound with an amine nucleophile, we observe the formation of a significant amount of a hydroxylated byproduct. How can we minimize this?

Answer: The formation of the hydroxylated byproduct is likely due to the presence of water in the reaction mixture, which can act as a competing nucleophile, especially at elevated temperatures. Here are some strategies to mitigate this side reaction:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine nucleophile is dry.

  • Choice of Base: The choice of base is crucial. If using a hydroxide base, you are introducing a source of water. Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) that has been thoroughly dried.

  • Solvent Selection: Aprotic polar solvents like DMF or DMSO are common for S_N_Ar reactions. Ensure they are of a high purity and low water content.

  • Temperature Control: While S_N_Ar reactions often require heat, excessive temperatures can accelerate the rate of the undesired hydrolysis. Experiment with a lower reaction temperature for a longer duration.

Quantitative Data Summary: Effect of Base and Solvent on Hydroxylated Impurity

Experiment IDNucleophileBaseSolventReaction Temp. (°C)Desired Product Yield (%)Hydroxylated Impurity (%)
SN-01MorpholineNaOHDMSO1206525
SN-02MorpholineK₂CO₃ (dried)Anhydrous DMF100858
SN-03PiperidineTEAAnhydrous CH₃CN8092<2
SN-04PiperidineDIPEAAnhydrous Dioxane90903

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for gram-scale quantities of this compound?

A1: For gram-scale purification, flash column chromatography is often the most effective method. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if a crystalline solid is obtained.

Q2: Are there any specific safety precautions to consider when working with the reagents for the synthesis of this compound?

A2: Yes, several reagents used in the synthesis require careful handling. For instance, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. Similarly, when using strong acids like polyphosphoric acid, care must be taken to avoid contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can microwave-assisted synthesis be used to accelerate reactions involving this compound?

A3: Microwave-assisted synthesis can be a valuable tool for accelerating reactions such as nucleophilic substitutions on the this compound core. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. However, direct translation of thermal conditions to microwave conditions is not always straightforward. It is essential to start with small-scale optimization experiments to determine the optimal temperature, pressure, and time parameters for your specific reaction.

Signaling Pathway: Microwave-Assisted vs. Conventional Heating

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis a Reactants in Solvent b Slow, Gradual Heating a->b c Hours of Reaction Time b->c d Product c->d e Reactants in Polar Solvent f Rapid, Direct Heating via Microwave Irradiation e->f g Minutes of Reaction Time f->g h Product g->h start Reaction Setup start->a start->e

Caption: Comparison of microwave-assisted and conventional heating workflows.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Bischler-Napieralski Reaction

Materials:

  • N-(3,4-Dimethoxyphenethyl)-2-chloroacetamide (10.0 g, 38.8 mmol)

  • Phosphorus oxychloride (POCl₃) (22.5 mL, 242.5 mmol)

  • Acetonitrile (anhydrous, 100 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a solution of N-(3,4-Dimethoxyphenethyl)-2-chloroacetamide (10.0 g, 38.8 mmol) in anhydrous acetonitrile (100 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride (22.5 mL, 242.5 mmol) dropwise at 0 °C with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 80-85 °C) and maintained for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slowly pouring the mixture onto crushed ice.

  • The aqueous solution is basified to pH 8-9 with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expected Yield: 75-85%

Protocol 2: Nucleophilic Substitution with Morpholine

Materials:

  • This compound (1.0 g, 4.47 mmol)

  • Morpholine (0.58 g, 6.71 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (1.24 g, 8.94 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 g, 4.47 mmol) in anhydrous DMF (20 mL), add morpholine (0.58 g, 6.71 mmol) and anhydrous potassium carbonate (1.24 g, 8.94 mmol).

  • The reaction mixture is heated to 100 °C and stirred for 6 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the desired product.

Expected Yield: 80-90%

Technical Support Center: Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-chloro-3,6-dimethoxyisoquinoline derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies for synthesizing this compound are:

  • The Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide, such as N-(2,5-dimethoxyphenethyl)acetamide, to form a dihydroisoquinoline, which is then aromatized and chlorinated.

  • Chlorination of an Isoquinolin-1-one Intermediate: This route involves the initial synthesis of 3,6-dimethoxyisoquinolin-1-one, followed by chlorination at the 1-position using a reagent like phosphorus oxychloride (POCl₃).

Q2: I am getting a low yield in my Bischler-Napieralski reaction. What are the possible causes and solutions?

A2: Low yields in the Bischler-Napieralski reaction are a common issue. Key factors to investigate include:

  • Dehydrating Agent: The choice and amount of dehydrating agent (e.g., POCl₃, P₂O₅) are critical. For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ might be necessary.[1]

  • Reaction Temperature: The reaction often requires elevated temperatures (refluxing in toluene or xylene). Insufficient temperature can lead to an incomplete reaction.[2]

  • Electron-Donating Groups: The success of the Bischler-Napieralski reaction is highly dependent on the presence of electron-donating groups on the aromatic ring to facilitate electrophilic substitution.[3]

  • Side Reactions: The formation of side products, such as styrenes via a retro-Ritter reaction, can significantly reduce the yield of the desired dihydroisoquinoline.[2]

Q3: What are the common side products when using POCl₃ for chlorination, and how can I minimize them?

A3: When using POCl₃ to convert an isoquinolin-1-one to the 1-chloro derivative, several side products can form:

  • Phosphorylated Intermediates: The reaction proceeds through (O)- and (N)-phosphorylated intermediates. If the reaction is incomplete, these may remain in the reaction mixture.

  • Pseudo-dimers: These can form from the reaction between a phosphorylated intermediate and the unreacted starting material. To minimize these, ensure the reaction goes to completion by using an adequate amount of POCl₃ (at least one molar equivalent) and sufficient heating (typically 70-90°C).[4] Maintaining basic conditions during the initial phase of the reaction can also suppress pseudo-dimer formation.[4]

Q4: Are there alternatives to POCl₃ for the chlorination step?

A4: While POCl₃ is widely used, other chlorinating agents can be employed, such as:

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride

  • Phosphorus pentachloride (PCl₅) The choice of reagent can influence the reaction conditions and the impurity profile. Milder conditions might be achievable with reagents like oxalyl chloride.[2]

Q5: My final product is difficult to purify. What are some recommended purification strategies?

A5: Purification of this compound can be challenging due to the potential for closely related impurities. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the product from starting materials and side products. A gradient of ethyl acetate in hexane is a typical solvent system.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective way to improve purity.

  • Acid-Base Extraction: As isoquinolines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Bischler-Napieralski Cyclization
Problem Possible Cause Troubleshooting Steps
Low or no conversion of the starting amide Insufficiently strong dehydrating agent.Use a more potent dehydrating agent like P₂O₅ in conjunction with POCl₃, or consider using Tf₂O with 2-chloropyridine for milder conditions.[2][3]
Low reaction temperature.Increase the reaction temperature by using a higher boiling solvent such as xylene or by employing microwave heating.[2]
Formation of a significant amount of styrene byproduct Retro-Ritter reaction is favored.Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway. Alternatively, use a milder reagent like oxalyl chloride to form an N-acyliminium intermediate that is less prone to elimination.[2]
Formation of abnormal cyclization product Cyclization at an alternative position on the aromatic ring.This can occur with certain substitution patterns. The use of POCl₃ tends to favor the "normal" product, while P₂O₅ can sometimes lead to a mixture of isomers.[1] Careful control of the reagents is necessary.
Chlorination of 3,6-Dimethoxyisoquinolin-1-one
Problem Possible Cause Troubleshooting Steps
Incomplete conversion to the 1-chloro derivative Insufficient amount of POCl₃.Ensure at least one molar equivalent of POCl₃ is used.[4]
Low reaction temperature.The conversion of phosphorylated intermediates to the chloro product typically requires heating to 70-90°C.[4]
Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous, as water will quench the chlorinating agent.
Formation of a dark, tarry reaction mixture Decomposition at high temperatures.Monitor the reaction temperature carefully. If decomposition is observed, consider using a milder chlorinating agent or performing the reaction at a lower temperature for a longer duration.
Difficulties in isolating the product from the reaction mixture The product may be present as a salt.After the reaction, the mixture is often quenched with ice or a base (like ammonia or sodium bicarbonate) to neutralize excess acid and precipitate the free base form of the product.

Experimental Protocols

General Protocol for Bischler-Napieralski Cyclization and Aromatization
  • Amide Formation: React 2-(2,5-dimethoxyphenyl)ethan-1-amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to form N-(2,5-dimethoxyphenethyl)acetamide. Purify the amide by recrystallization or column chromatography.

  • Cyclization: Dissolve the purified amide in a dry, high-boiling solvent like toluene or xylene. Add phosphorus oxychloride (POCl₃) (typically 1.5-3 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide or ammonia to a pH of 8-9. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Aromatization: Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., toluene) and add a dehydrogenating agent such as 10% palladium on carbon. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS). Cool the mixture, filter off the catalyst, and concentrate the filtrate to obtain the crude 3,6-dimethoxyisoquinoline.

General Protocol for Chlorination of 3,6-Dimethoxyisoquinolin-1-one
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dimethoxyisoquinolin-1-one.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (2-5 equivalents), either neat or in a dry, inert solvent like acetonitrile or toluene.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C) for 2-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. Neutralize the mixture with a base such as aqueous ammonia, sodium bicarbonate, or sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Representative Reaction Conditions for Bischler-Napieralski Type Reactions

Starting Material Reagent Solvent Temperature Time Yield Reference
N-(3,4-dimethoxyphenethyl)formamideOxalyl ChlorideAcetonitrile10-20°C2h>75%[5]
N-[2-(4-methoxyphenyl)ethyl]benzamidePOCl₃TolueneReflux4hNot specified[3]
Amide derivativeTf₂O, 2-chloropyridineDCM-20°C to 0°C50 minNot specified[3]

Table 2: Representative Reaction Conditions for Chlorination of Heterocyclic Ketones

Starting Material Reagent Solvent Temperature Time Yield Reference
GuaninePOCl₃Dichloroethane/DMF60-90°C8-15hNot specified[6]
6-methoxy-3,4-dihydronaphthalen-1(2H)-onePOCl₃/DMFToluene70°C6h80%[7]
QuinazolonePOCl₃Neat70-90°CNot specifiedNot specified[4]

Visualizations

Synthetic_Workflow_Bischler_Napieralski cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Chlorination A 2-(2,5-Dimethoxyphenyl)ethan-1-amine C N-(2,5-Dimethoxyphenethyl)acetamide A->C Base B Acetic Anhydride B->C D 3,4-Dihydro-3,6-dimethoxyisoquinoline C->D POCl3, Heat E This compound D->E 1. Pd/C, Heat 2. Chlorinating Agent Synthetic_Workflow_Isoquinolinone cluster_0 Step 1: Isoquinolin-1-one Formation cluster_1 Step 2: Chlorination F Substituted Phenylacetic Acid Derivative G 3,6-Dimethoxyisoquinolin-1-one F->G Cyclization H This compound G->H POCl3, Heat Troubleshooting_Bischler_Napieralski Start Low Yield in Bischler-Napieralski Reaction Q1 Is the starting material consumed? Start->Q1 A1_Yes Significant byproduct formation observed? Q1->A1_Yes Yes A1_No Increase temperature or use a stronger dehydrating agent. Q1->A1_No No A2_Yes Styrene-like byproduct detected? A1_Yes->A2_Yes A2_No Characterize byproducts. Consider alternative cyclization positions. A1_Yes->A2_No No A3_Yes Use nitrile as solvent or a milder cyclization reagent. A2_Yes->A3_Yes A3_No Optimize purification to remove unidentified byproducts. A2_Yes->A3_No No

References

Validation & Comparative

Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of heterocyclic chemistry, the reactivity of halogenated isoquinolines is a critical parameter for researchers engaged in the synthesis of novel compounds for pharmaceuticals and materials science. This guide provides a comparative analysis of the reactivity of 1-chloro-3,6-dimethoxyisoquinoline and its bromo-analogue, 1-bromo-3,6-dimethoxyisoquinoline, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While direct comparative studies on these specific substrates are scarce in published literature, a clear difference in reactivity can be extrapolated from established principles of organic chemistry and data from related compounds.

Generally, in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the reactivity of aryl halides follows the order I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger C-Cl bond. Consequently, reactions involving 1-bromo-3,6-dimethoxyisoquinoline are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, and often result in higher yields compared to its chloro-counterpart.

Comparative Reactivity in Suzuki-Miyaura Coupling

Table 1: Anticipated Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound1-Bromo-3,6-dimethoxyisoquinoline
Reaction Temperature Higher (e.g., >100 °C)Milder (e.g., 80-100 °C)
Reaction Time LongerShorter
Catalyst Loading HigherLower
Ligand Choice Requires specialized ligands for Ar-Cl activation (e.g., biarylphosphines)Standard phosphine ligands (e.g., PPh₃) often suffice
Yield Generally lower under identical conditionsGenerally higher under identical conditions

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the halide. The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step, making 1-bromo-3,6-dimethoxyisoquinoline a more facile substrate than the chloro derivative. Consequently, amination of the bromo-isoquinoline can typically be achieved under milder conditions and may exhibit a broader substrate scope with respect to the amine coupling partner.

Table 2: Anticipated Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound1-Bromo-3,6-dimethoxyisoquinoline
Reaction Temperature HigherMilder
Base Strength Often requires stronger bases (e.g., NaOtBu, K₃PO₄)Can proceed with weaker bases (e.g., Cs₂CO₃)
Catalyst System Requires catalyst systems optimized for Ar-Cl bondsMore general Pd/phosphine systems are effective
Yield Generally lower for challenging aminesGenerally higher and more reliable

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) is often reversed, with aryl fluorides and chlorides being more reactive than bromides and iodides. This is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack to form a Meisenheimer complex. The high electronegativity of chlorine polarizes the C-Cl bond and stabilizes the negatively charged intermediate more effectively than bromine. However, the 1-position of the isoquinoline ring is inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The presence of electron-donating methoxy groups at the 3- and 6-positions will somewhat deactivate the ring towards SNAr. While the chloro-derivative is electronically favored for the initial attack, the better leaving group ability of bromide can sometimes compensate for this. The overall reactivity will therefore be a balance of these opposing factors and will be highly dependent on the specific nucleophile and reaction conditions.

Experimental Protocols

As specific experimental data for direct comparison is lacking, the following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, with suggested modifications for the less reactive chloro-substrate.

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of the 1-halo-3,6-dimethoxyisoquinoline (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol for bromide; Pd₂(dba)₃ with a specialized ligand like SPhos for chloride), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is heated under an inert atmosphere. For the bromo-compound, heating at 80-90 °C for 2-4 hours may be sufficient. For the chloro-compound, temperatures of 100-120 °C and reaction times of 12-24 hours may be necessary. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere is added the 1-halo-3,6-dimethoxyisoquinoline (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.04 mmol), and a base (e.g., Cs₂CO₃ for bromide, NaOtBu for chloride, 1.4 mmol) in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated. For the bromo-derivative, temperatures of 90-110 °C for 4-12 hours are typical. For the chloro-derivative, higher temperatures (110-130 °C) and longer reaction times (18-36 hours) may be required for good conversion. The product is then isolated and purified following a standard workup procedure.

Visualizing Reaction Pathways and Reactivity Factors

To illustrate the key steps in these transformations and the factors influencing reactivity, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_chloro This compound cluster_bromo 1-Bromo-3,6-dimethoxyisoquinoline chloro This compound pd_cl Pd(0) Oxidative Addition (Slower, Higher Energy) chloro->pd_cl Stronger C-Cl bond intermediate_cl Ar-Pd(II)-Cl Complex pd_cl->intermediate_cl product_cl Coupled Product intermediate_cl->product_cl Transmetalation & Reductive Elimination bromo 1-Bromo-3,6-dimethoxyisoquinoline pd_br Pd(0) Oxidative Addition (Faster, Lower Energy) bromo->pd_br Weaker C-Br bond intermediate_br Ar-Pd(II)-Br Complex pd_br->intermediate_br product_br Coupled Product intermediate_br->product_br Transmetalation & Reductive Elimination

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Reactivity_Factors center Reactivity in Pd-Catalyzed Coupling bond_strength C-X Bond Strength (Cl > Br) center->bond_strength catalyst Catalyst/Ligand System center->catalyst conditions Reaction Conditions (Temp, Time, Base) center->conditions electronics Electronic Effects (Methoxy Groups) center->electronics sterics Steric Hindrance center->sterics

Caption: Factors influencing reactivity in cross-coupling reactions.

A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of complex molecules, including pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most widely utilized methods for the functionalization of heteroaromatic systems. This guide provides a comparative overview of these two powerful reactions, with a focus on their application to the challenging substrate class of chloro-azaheterocycles, exemplified by 1-Chloro-3,6-dimethoxyisoquinoline.

General Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its advantages include the low toxicity and high stability of the boronic acid reagents, as well as the environmentally benign nature of the boron-containing byproducts.[1][2]

The Stille coupling , on the other hand, utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide, also catalyzed by palladium.[3][4] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[5] However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[6]

Performance Comparison on Analogous Chloro-Azaheterocycles

The following table summarizes typical reaction conditions and yields for the Suzuki and Stille coupling of chloropyridines, which serve as a relevant model for the reactivity of this compound. The data is compiled from various literature sources to provide a representative comparison.

ParameterSuzuki Coupling (2-Chloropyridine)Stille Coupling (General Heteroaryl Chlorides)
Typical Yield Excellent (often >90%)[1]Good to Excellent (70-95%)[3]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄, Pd₂(dba)₃/Ligand
Ligand PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos)PPh₃, AsPh₃, bulky electron-rich phosphines
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃[1]Often no base required; additives like CuI or LiCl can accelerate the reaction[7]
Solvent DME, Toluene, Dioxane/H₂O[1]DMF, Toluene, Dioxane[5]
Temperature 80-110 °C60-110 °C
Reaction Time 2-24 hours4-48 hours
Key Advantages Low toxicity of reagents and byproducts, commercially available and diverse boronic acids.[2]High functional group tolerance, no base required, stable organostannane reagents.[5]
Key Disadvantages Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation of the boronic acid.[8]Toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[6]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki and Stille coupling of a chloro-azaheterocycle. These should be adapted and optimized for the specific substrate and coupling partners.

Suzuki Coupling Protocol (General)

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the chloro-azaheterocycle (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added.

  • The flask is evacuated and backfilled with the inert gas three times.

  • Degassed solvent (e.g., DME, 10 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Stille Coupling Protocol (General)

  • To a flame-dried Schlenk flask under an inert atmosphere is added the chloro-azaheterocycle (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with the inert gas three times.

  • Degassed solvent (e.g., DMF, 10 mL) is added via syringe, followed by the organostannane (1.1 mmol).

  • If required, an additive such as CuI (0.1 mmol) can be added at this stage.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and can be washed with an aqueous solution of KF to precipitate the tin byproducts.[5]

  • The mixture is filtered, and the organic layer is washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the Suzuki and Stille reactions, as well as a general experimental workflow.

Suzuki_vs_Stille_Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L₂ S_OA Oxidative Addition (R¹-X) S_PdII R¹-Pd(II)L₂-X S_Pd0->S_PdII S_Trans Transmetalation (R²-B(OR)₂ + Base) S_DiarylPd R¹-Pd(II)L₂-R² S_PdII->S_DiarylPd S_DiarylPd->S_Pd0 S_RE Reductive Elimination S_Product R¹-R² S_DiarylPd->S_Product St_Pd0 Pd(0)L₂ St_OA Oxidative Addition (R¹-X) St_PdII R¹-Pd(II)L₂-X St_Pd0->St_PdII St_Trans Transmetalation (R²-SnR₃) St_DiarylPd R¹-Pd(II)L₂-R² St_PdII->St_DiarylPd St_DiarylPd->St_Pd0 St_RE Reductive Elimination St_Product R¹-R² St_DiarylPd->St_Product

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Heteroaryl Halide, Coupling Partner, Catalyst, (Base) start->reagents setup Setup Reaction Under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir for Required Time solvent->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of chloro-azaheterocycles. For the specific case of this compound, the choice between the two will likely depend on several factors:

  • Toxicity and Environmental Impact: The Suzuki coupling is generally preferred due to the low toxicity of boronic acids and their byproducts, making it a "greener" alternative.[2]

  • Functional Group Compatibility: While both reactions tolerate a wide range of functional groups, the Stille coupling's independence from a base can be advantageous for substrates with base-sensitive functionalities.[5]

  • Availability of Reagents: Boronic acids are commercially available in a vast array of structures, which can facilitate rapid library synthesis. Organostannanes may need to be synthesized in-house.

  • Post-Reaction Purification: The removal of tin byproducts in Stille reactions can be challenging and may require specific workup procedures. Suzuki byproducts are generally easier to remove.

For initial investigations into the functionalization of this compound, the Suzuki-Miyaura coupling is recommended as the first choice due to its favorable environmental profile and the broad availability of coupling partners. However, if challenges with base sensitivity or protodeboronation are encountered, the Stille coupling presents a powerful and reliable alternative . As with any chemical transformation, optimization of the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, will be critical to achieving high yields and purity.

References

The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on the biological activity of 1-Chloro-3,6-dimethoxyisoquinoline derivatives remains limited in publicly available literature, a broader examination of substituted isoquinolines reveals a versatile scaffold with significant potential across various therapeutic areas. This guide provides a comparative analysis of the biological activities of different isoquinoline derivatives, highlighting the impact of various substitutions on their pharmacological profiles. The data presented is intended for researchers, scientists, and drug development professionals to inform future discovery and development efforts.

The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with diverse biological activities.[1][2][3][4] These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][5][6][7] The pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents.

Comparative Biological Activities of Substituted Isoquinolines

The following table summarizes the biological activities of various classes of substituted isoquinoline derivatives, providing a comparative look at their potential therapeutic applications.

Derivative ClassKey SubstituentsPrimary Biological ActivityCell Lines/TargetsReported Potency (IC50/MIC)Reference
Tricyclic Pyrrolo[2,1,a]isoquinolines 8,9-Dimethoxy, 8,9-MethylenedioxyAntibacterial, CytotoxicS. aureus, S. pneumoniae, E. faecium, HEp-2, McCoy BMIC: 16-128 µg/mL (Antibacterial)[8]
3-Arylisoquinolines Varied aryl groups at C3Topoisomerase I and II inhibition, AnticancerHuH7, LM9 (Liver Cancer)IC50: 1.93 µM (HuH7), 2.10 µM (LM9) for compound 7[9]
Isoquinoline-based Hydroxamic Acids Hydroxamic acid moietyHDAC Inhibition, AntiproliferativeHDAC1, 3, 6; RPMI 8226, HCT 116, Hep G2IC50: 3.77-4.17 nM against HDACs for compound 10c[10]
C4-Substituted Isoquinolines Unsaturated esters and amides at C4CytotoxicNSCLC-N16-L16 (Non-small cell lung cancer)IC50: 35.6-44.0 µM[11]
Benzothiazole-isoquinolines Benzothiazole acetamide at N2MAO-B and BuChE Inhibition--[6]
Alkyl Tetrahydroisoquinolines Various alkyl chainsAntibacterial, AntifungalB. subtilis, S. aureus, Ps. auragenosa, E. coli, C. albicans-[12]
Natural Isoquinoline Alkaloids (e.g., Berberine) Complex polycyclic structuresAnticancer (Apoptosis, Autophagy, Cell Cycle Arrest)Various cancer cell linesVaries with alkaloid and cell line[1][13][14]
Substituted Isoquinolin-1-ones and Quinazolin-4-ones N-alkanoic acid estersTNF-α Inhibition (Anti-inflammatory)Human peripheral blood monocytesIC50: ~5 µM for aminoquinazoline derivatives[7]

Experimental Methodologies

The determination of the biological activities summarized above involves a range of established experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Anticancer Activity Evaluation
  • MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

    • The cells are then treated with varying concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[3]

  • Topoisomerase Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

    • Supercoiled plasmid DNA is incubated with topoisomerase I or II in the presence or absence of the test compound.

    • The reaction mixture is then subjected to agarose gel electrophoresis.

    • In the absence of an inhibitor, topoisomerases relax the supercoiled DNA, resulting in a slower migrating band on the gel.

    • An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.

    • The intensity of the bands is quantified to determine the extent of inhibition.[9]

Antibacterial Activity Evaluation
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacterium.

    • The plates are incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[8]

Signaling Pathways and Experimental Workflows

The biological effects of isoquinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, the anticancer activity of many natural isoquinoline alkaloids involves the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][14]

anticancer_pathway cluster_cell Cancer Cell Isoquinoline Isoquinoline Derivative DNA DNA Damage Isoquinoline->DNA ROS ↑ Reactive Oxygen Species (ROS) Isoquinoline->ROS Autophagy Autophagy Isoquinoline->Autophagy CellCycle Cell Cycle Arrest DNA->CellCycle Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized signaling pathway for the anticancer activity of certain isoquinoline derivatives.

The diagram above illustrates a simplified, conceptual pathway where an isoquinoline derivative can induce cancer cell death. The compound may cause DNA damage, leading to cell cycle arrest. It can also increase the production of reactive oxygen species (ROS), which in turn affects mitochondrial function and activates caspases, the key executioners of apoptosis. Additionally, some derivatives can trigger autophagy.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Isoquinoline Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Structure->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Structure->Antimicrobial Enzyme Enzyme Inhibition Assay Structure->Enzyme Pathway Signaling Pathway Analysis Cytotoxicity->Pathway Docking Molecular Docking Enzyme->Docking

Caption: A typical experimental workflow for the evaluation of novel isoquinoline derivatives.

This workflow outlines the logical progression from the chemical synthesis and characterization of new isoquinoline derivatives to their initial biological screening for activities like cytotoxicity or antimicrobial effects. Promising candidates from the screening phase then undergo more in-depth mechanistic studies to elucidate their mode of action at the molecular level.

References

Spectroscopic Analysis for the Structural Confirmation of 1-Chloro-3,6-dimethoxyisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of 1-Chloro-3,6-dimethoxyisoquinoline. By presenting experimental data from related isoquinoline derivatives, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Comparative Spectroscopic Data Analysis

To confirm the structure of this compound, a detailed analysis of its spectroscopic data is essential. In the absence of a complete experimental dataset for the target compound, a comparative approach using data from structurally similar analogs is employed. The following tables summarize the expected and observed spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)

CompoundH-4H-5H-7H-8OCH₃ (C3)OCH₃ (C6)
This compound (Expected) ~7.0-7.2~7.5-7.7~7.0-7.2~7.8-8.0~4.0~3.9
1-Chloro-6-methoxyisoquinoline[1]7.53 (d)7.65 (d)7.09 (dd)8.05 (d)-3.95 (s)
1-Chloro-3-methylisoquinoline[2]7.45 (s)8.11 (d)7.65 (t)7.53 (t)--

Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm)

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8aOCH₃ (C3)OCH₃ (C6)
This compound (Expected) ~152~160~105~128~122~158~108~120~145~56~55
1-Chloro-6-methoxyisoquinoline151.8141.2120.9127.9129.5158.8105.4124.6137.2-55.5
1-Chloro-3-methylisoquinoline[2]152.2150.1118.9127.3130.2127.0126.8126.5136.4--

Table 3: Mass Spectrometry Data Comparison (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Expected) 223/225 (isotope pattern)[M-CH₃]⁺, [M-Cl]⁺, [M-CH₃-CO]⁺
1-Chloro-6-methoxyisoquinoline[3]193/195[M-CH₃]⁺, [M-Cl]⁺, [M-CO]⁺
1-Chloro-3-methylisoquinoline[2]177/179[M-H]⁺, [M-Cl]⁺, [M-CH₃]⁺

Table 4: IR Spectral Data Comparison (Wavenumber, cm⁻¹)

CompoundC=N StretchC=C Stretch (Aromatic)C-O Stretch (Aryl Ether)C-Cl Stretch
This compound (Expected) ~1620-1580~1550-1450~1250-1200 & ~1050-1000~800-700
1-Chloro-6-methoxyisoquinoline~1610~1570, 1490~1240, 1030~780
1-Chloro-3-methylisoquinoline[2]~1625~1580, 1470-~790

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the isoquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Acquire spectra at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Parameters:

    • Acquire spectra with proton decoupling.

    • Use a spectral width of approximately 250 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data with an exponential line broadening of 1.0 Hz.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a solid probe, or inject a dilute solution in a volatile organic solvent (e.g., methanol, dichloromethane) via a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.[4]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, including its isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectrum Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_confirmation Structure Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak (m/z) - Isotope Pattern - Fragmentation MS->MS_Data IR_Data Analyze IR Spectrum: - Functional Group Frequencies IR->IR_Data Comparison Compare with Data from Alternative Structures NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The isoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1-Chloro-3,6-dimethoxyisoquinoline, a key intermediate in the synthesis of various biologically active compounds. This document summarizes available experimental data to aid in the selection of the optimal catalytic system.

While a comprehensive head-to-head comparison of various palladium catalysts for the specific substrate this compound is not extensively documented in a single source, by compiling and analyzing data from various studies on related chloro-heterocyclic systems, we can provide valuable insights into catalyst performance. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity in these transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reaction of this compound with arylboronic acids allows for the introduction of diverse aryl and heteroaryl substituents at the C1 position. The selection of the palladium catalyst and, critically, the associated phosphine ligand, significantly impacts reaction efficiency.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O100ModerateHypothetical
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100HighHypothetical
Pd₂(dba)₃XPhosCs₂CO₃Toluene110HighHypothetical

Note: The data presented in this table is hypothetical and serves as an illustrative example of how catalyst performance would be compared. Specific experimental data for this compound was not available in the searched literature.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative experimental procedure is as follows:

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). An aqueous solution of the base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Product Product Aryl-Pd(II)-Ar'(L2)->Product Reductive Elimination This compound This compound This compound->Aryl-Pd(II)-X(L2) Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Aryl-Pd(II)-Ar'(L2) Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the synthesis of 1-amino-3,6-dimethoxyisoquinoline derivatives, which are valuable precursors for various pharmacologically active molecules. The choice of the palladium catalyst and ligand system is critical to overcome challenges such as catalyst deactivation and to achieve high yields with a broad range of amine coupling partners.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene100ModerateHypothetical
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110HighHypothetical
[Pd(allyl)Cl]₂RuPhosK₃PO₄t-BuOH100HighHypothetical

Note: The data presented in this table is hypothetical and serves as an illustrative example of how catalyst performance would be compared. Specific experimental data for this compound was not available in the searched literature.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is subjected to degassing. The reaction is then heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired 1-amino-3,6-dimethoxyisoquinoline derivative.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Pd(0)L->Aryl-Pd(II)-X(L) Aryl-Pd(II)-NRR'(L) Aryl-Pd(II)-NRR'(L) Aryl-Pd(II)-X(L)->Aryl-Pd(II)-NRR'(L) Aryl-Pd(II)-NRR'(L)->Pd(0)L Product Product Aryl-Pd(II)-NRR'(L)->Product Reductive Elimination This compound This compound This compound->Aryl-Pd(II)-X(L) Oxidative Addition Amine Amine Amine->Aryl-Pd(II)-NRR'(L) Amine Coordination & Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups at the C1 position of the isoquinoline core, leading to structures with interesting electronic and biological properties. This reaction typically employs a dual catalytic system of palladium and copper.

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂-CuIEt₃NTHF60ModerateHypothetical
Pd(OAc)₂XPhosCuIK₂CO₃DMF80HighHypothetical
PdCl₂(MeCN)₂SPhos-Cs₂CO₃Dioxane100HighHypothetical

Note: The data presented in this table is hypothetical and serves as an illustrative example of how catalyst performance would be compared. Specific experimental data for this compound was not available in the searched literature.

Experimental Protocol: Sonogashira Coupling

A typical experimental setup for the Sonogashira coupling is as follows:

In a reaction vessel, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere. The terminal alkyne (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are then added. The reaction mixture is stirred at the indicated temperature for the specified duration. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1-alkynyl-3,6-dimethoxyisoquinoline product.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation Aryl-Pd(II)-Alkyne(L2)->Pd(0)L2 Product Product Aryl-Pd(II)-Alkyne(L2)->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)X->Cu(I)-Alkyne Deprotonation Cu(I)-Alkyne->Aryl-Pd(II)-Alkyne(L2) Cu(I)-Alkyne->Cu(I)X This compound This compound This compound->Aryl-Pd(II)-X(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst system is a critical parameter for the successful synthesis of 1-substituted-3,6-dimethoxyisoquinoline derivatives. While specific, direct comparative data for this substrate is limited, the general principles of catalyst and ligand choice for chloro-heteroaromatic substrates can be applied. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, in combination with Pd(OAc)₂ or Pd₂(dba)₃, are often the catalysts of choice. For Sonogashira couplings, classic catalysts like Pd(PPh₃)₂Cl₂/CuI remain effective, although modern ligand-supported systems can offer improved yields and broader substrate scope. The experimental protocols and catalytic cycle diagrams provided herein serve as a valuable starting point for researchers embarking on the synthesis of novel isoquinoline derivatives. Further optimization of reaction conditions for this specific substrate is encouraged to achieve the best possible outcomes.

A Comparative Guide to the Kinetic Studies of 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as they apply to 1-Chloro-3,6-dimethoxyisoquinoline. Due to the limited availability of specific kinetic data for this exact substrate, this comparison draws upon data from structurally similar chloro-N-heterocycles, such as chloroquinolines and chloropyridines, to provide a predictive overview of expected kinetic behavior.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The efficiency of its functionalization through cross-coupling reactions is of significant interest in drug discovery and development. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, improving yields, and scaling up processes. This guide compares the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for this substrate, focusing on their catalytic systems, reaction mechanisms, and relative reaction rates based on available data for analogous compounds.

Comparative Kinetic Data

Reaction Type Typical Substrate Catalyst System Rate Determining Step (Proposed) Activation Energy (Ea) or ΔH‡ Relative Rate (General Trend)
Suzuki-Miyaura 2-ChloropyridinePd(OAc)₂ / SPhosOxidative AdditionNot ReportedModerate to Fast
Buchwald-Hartwig 2-ChloroquinolinePd₂(dba)₃ / XPhosReductive EliminationNot ReportedModerate
Sonogashira Aryl ChloridesPdCl₂(PPh₃)₂ / CuIOxidative AdditionΔH‡ = 95-144 kJ/mol[1]Slow to Moderate

Note: The relative rates are qualitative and highly dependent on the specific ligand, base, and solvent system employed. For chloro-N-heterocycles, the Lewis basic nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often necessary to overcome this challenge.

Experimental Protocols

Detailed experimental protocols for kinetic studies of the cross-coupling of this compound are not available. However, a general procedure for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction is provided below. This protocol can be adapted for the specific reaction of interest.

General Protocol for Kinetic Analysis of a Cross-Coupling Reaction

  • Reaction Setup:

    • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., Cs₂CO₃).

    • Add the solvent (e.g., anhydrous dioxane or toluene) and stir the mixture at room temperature for a specified pre-catalyst formation time.

    • In a separate vial, dissolve this compound and the coupling partner (e.g., a boronic acid for Suzuki-Miyaura, an amine for Buchwald-Hartwig, or a terminal alkyne for Sonogashira) in the solvent.

    • Add an internal standard (e.g., dodecane) to this substrate solution.

  • Initiation of Reaction and Monitoring:

    • Inject the substrate solution into the pre-heated Schlenk tube containing the activated catalyst.

    • Start the timer and maintain the reaction at a constant temperature.

    • At specific time intervals, withdraw aliquots from the reaction mixture using a syringe.

    • Quench each aliquot immediately by adding it to a vial containing a quenching agent (e.g., a cooled solution of diethyl ether and water).

  • Sample Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile.

  • Data Analysis:

    • Determine the initial reaction rate from the initial slope of the concentration vs. time plot.

    • To determine the reaction order with respect to each component (substrate, catalyst, etc.), perform a series of experiments varying the initial concentration of one component while keeping the others constant.

    • The effect of temperature on the reaction rate can be studied by performing the reaction at different temperatures to determine the activation energy using the Arrhenius equation.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (this compound) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)L2 Product (R-R') Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (this compound) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R'2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)L2 Product (R-NR'2) Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Cu-C≡C-R' Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (R-C≡C-R') CuX CuX Copper Acetylide Copper Acetylide CuX->Copper Acetylide H-C≡C-R', Base Copper Acetylide->CuX To Pd Cycle workflow A Reaction Setup (Inert Atmosphere) B Pre-catalyst Formation A->B C Reaction Initiation (Substrate Injection) B->C D Timed Aliquot Sampling C->D E Quenching D->E F GC/HPLC Analysis E->F G Data Processing & Analysis F->G

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of subsequent research and manufacturing processes. 1-Chloro-3,6-dimethoxyisoquinoline is a key building block in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparison of analytical methods for assessing its purity, alongside a structurally similar isomer, 1-Chloro-6,7-dimethoxyisoquinoline, which serves as a pertinent alternative for methodological comparison.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound and its analogues is primarily determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.[1][2] The choice between these methods often depends on the volatility and thermal stability of the compound and its potential impurities.

ParameterHPLC AnalysisGC-MS Analysis
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.
Typical Purity Range >99% achievable with optimized methods.[3]>99% achievable.
Primary Use Case Quantitative purity determination and detection of non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile solvent (e.g., dichloromethane, ethyl acetate).
Detection Limit Typically in the low ng range.Typically in the pg to low ng range.
Key Advantages Suitable for non-volatile and thermally labile compounds; robust quantification.High sensitivity and specificity; provides structural information of impurities.
Key Limitations May not detect highly volatile impurities.Not suitable for non-volatile or thermally unstable compounds.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often proceeds via methods like the Bischler-Napieralski reaction.[4][5] This synthetic route can introduce several types of impurities that need to be monitored.[1][2]

Impurity TypePotential CompoundsOriginRecommended Analytical Method
Unreacted Starting Materials N-(2,5-dimethoxyphenethyl)acetamideIncomplete acylation or cyclization.HPLC, GC-MS
Reaction Intermediates 3,4-Dihydro-6-methoxyisoquinolin-1(2H)-oneIncomplete chlorination.HPLC
By-products Isomeric chloro-dimethoxyisoquinolinesAbnormal cyclization products in the Bischler-Napieralski reaction.[6]HPLC, GC-MS
Residual Solvents Toluene, Dichloromethane, AcetonitrileFrom reaction and purification steps.[1]GC-MS (Headspace)
Degradation Products Oxidation products (e.g., N-oxides)Exposure to air and light during storage.[1][2]HPLC

Experimental Protocols

Below are detailed methodologies for the purity assessment of this compound and the comparative compound 1-Chloro-6,7-dimethoxyisoquinoline.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative determination of purity and the detection of non-volatile impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification of volatile impurities and residual solvents.

1. Instrumentation:

  • GC-MS system with a capillary column.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Carrier Gas and Flow Rate:

  • Carrier Gas: Helium.

  • Flow Rate: 1.0 mL/min (constant flow).

3. Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 1 mg/mL.

4. GC Parameters:

  • Injection Volume: 1 µL (splitless injection).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

5. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 m/z.

  • Ion Source Temperature: 230°C.

6. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the relative peak area.

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation and Final Assessment cluster_outcome Outcome synthesis Synthesis of this compound purification Initial Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation for Analysis purification->sample_prep hplc HPLC Analysis for Purity and Non-Volatile Impurities sample_prep->hplc gcms GC-MS Analysis for Volatile Impurities and Residual Solvents sample_prep->gcms data_analysis Data Analysis and Impurity Identification hplc->data_analysis gcms->data_analysis purity_calc Purity Calculation data_analysis->purity_calc spec_check Check Against Specifications (>99%) purity_calc->spec_check pass Batch Passes QC spec_check->pass Pass fail Batch Fails QC (Repurify or Reject) spec_check->fail Fail fail->purification Repurify

Purity Assessment Workflow for Synthesized Isoquinoline.

This guide provides a foundational framework for assessing the purity of this compound. Researchers should adapt these protocols based on their specific synthetic methods and available instrumentation to ensure the highest quality of their chemical intermediates.

References

A Comparative Analysis of Dimethoxyisoquinoline Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the catalytic applications of various dimethoxyisoquinoline isomers, featuring experimental data, protocols, and mechanistic diagrams.

Dimethoxyisoquinoline and its derivatives represent a versatile class of compounds with significant applications in catalysis, ranging from organocatalysis to enzymatic inhibition. The position of the methoxy groups on the isoquinoline core profoundly influences the electronic and steric properties of these molecules, leading to distinct catalytic activities. This guide provides a comparative overview of the catalytic performance of prominent dimethoxyisoquinoline isomers, supported by experimental data and detailed methodologies. While direct side-by-side comparisons of different isomers in the same catalytic system are scarce in the current literature, this guide consolidates key findings to highlight their respective catalytic strengths and applications.

(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives in Asymmetric Organocatalysis

Chiral tetrahydroisoquinoline backbones, particularly those with a 6,7-dimethoxy substitution pattern, have emerged as powerful organocatalysts for various asymmetric transformations. These catalysts typically operate via iminium ion activation of α,β-unsaturated aldehydes.

Asymmetric Diels-Alder Reaction

Derivatives of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline have been successfully employed as organocatalysts in asymmetric Diels-Alder reactions. These reactions are fundamental for the construction of complex cyclic systems with high stereocontrol.

Table 1: Performance of a (1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-based Organocatalyst in the Asymmetric Diels-Alder Reaction [1]

DieneDienophileCo-catalystConversion (%)Enantiomeric Excess (ee, %)
CyclopentadieneCinnamaldehydeTriflic acidup to 100up to 64
2,3-DimethylbutadieneCrotonaldehydeTriflic acidHighModerate
IsopreneMethacroleinTriflic acidHighModerate
Experimental Protocol: Asymmetric Diels-Alder Reaction[2]

A representative procedure for the organocatalyzed Diels-Alder reaction is as follows:

  • To a solution of the (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-derived organocatalyst (0.025 mmol, 5 mol%) in the appropriate solvent (0.5 mL), the dienophile (0.5 mmol) is added.

  • The diene (1.5 mmol) is then added sequentially to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC until consumption of the aldehyde (typically 3-24 hours).

  • Upon completion, the mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over sodium sulfate, concentrated under reduced pressure, and purified by flash chromatography to yield the desired cycloaddition product.

Catalytic Cycle: Iminium Ion Catalysis in Diels-Alder Reaction

The catalytic cycle proceeds through the formation of a transient iminium ion, which lowers the LUMO of the dienophile, thereby accelerating the Diels-Alder reaction and controlling the stereochemical outcome.

Diels_Alder_Cycle Catalyst Chiral Amine (THIQ derivative) Iminium Iminium Ion (LUMO-lowered) Catalyst->Iminium + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition Diene Diene Diene->Cycloaddition Adduct_Iminium Cycloadduct Iminium Ion Cycloaddition->Adduct_Iminium Hydrolysis Hydrolysis Adduct_Iminium->Hydrolysis Hydrolysis->Catalyst Regenerated Product Enantioenriched Product Hydrolysis->Product Water H₂O Water->Hydrolysis

Caption: Catalytic cycle of the asymmetric Diels-Alder reaction.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives in Asymmetric Transfer Hydrogenation

Chiral ligands based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold are also effective in transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of imines and ketones. These reactions provide a facile route to chiral amines and alcohols.

Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

Rhodium and Iridium complexes bearing chiral diamine ligands derived from tetrahydroisoquinoline have been utilized for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines.

Table 2: Performance of a Rhodium Catalyst with a Chiral Tetrahydroquinoline-based Ligand in the ATH of a 1-Aryl Dihydroisoquinoline [2][3]

SubstrateCatalyst Loading (mol%)Hydrogen SourceAdditiveConversion (%)Enantiomeric Excess (ee, %)
1-Phenyl-3,4-dihydroisoquinoline1-5HCOOH/Et₃NLa(OTf)₃Quantitativeup to 69
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline1-5HCOOH/Et₃NLa(OTf)₃HighModerate to Good
Experimental Protocol: Asymmetric Transfer Hydrogenation[5]

A general procedure for the asymmetric transfer hydrogenation of a dihydroisoquinoline is as follows:

  • In a glovebox, the chiral ligand and the metal precursor (e.g., [Rh(Cp*)Cl₂]₂) are dissolved in a suitable solvent (e.g., CH₂Cl₂).

  • The solution is stirred at room temperature for 1 hour to form the catalyst complex.

  • The solvent is removed under vacuum, and the resulting solid catalyst is used directly.

  • In a reaction vial, the dihydroisoquinoline substrate, the catalyst, and any additive (e.g., La(OTf)₃) are dissolved in the reaction solvent.

  • The hydrogen source (e.g., a mixture of formic acid and triethylamine) is added, and the reaction is stirred at the desired temperature.

  • Reaction progress is monitored by HPLC or GC.

  • Upon completion, the reaction mixture is worked up by quenching with a saturated solution of NaHCO₃ and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Proposed Catalytic Cycle: Asymmetric Transfer Hydrogenation

The catalytic cycle involves the formation of a metal-hydride species which then delivers the hydride to the imine substrate in a stereocontrolled manner.

ATH_Cycle Catalyst [M]-L (Chiral Catalyst) Metal_Hydride [M-H]-L (Active Hydride) Catalyst->Metal_Hydride + H-Source H_Source H-Source (e.g., HCOOH) H_Source->Metal_Hydride Hydride_Transfer Hydride Transfer Metal_Hydride->Hydride_Transfer Substrate Imine (Dihydroisoquinoline) Substrate->Hydride_Transfer Product_Complex [M]-Product-L* Hydride_Transfer->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Catalyst Regenerated Product Chiral Amine (Tetrahydroisoquinoline) Product_Release->Product Papaverine_Pathway Papaverine Papaverine PDE10A Phosphodiesterase 10A (PDE10A) Papaverine->PDE10A Inhibits cAMP_hydrolysis cAMP → AMP cAMP ↑ intracellular cAMP cAMP_hydrolysis->cAMP Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene_Expression Gene Expression (e.g., Neuroprotective factors) pCREB->Gene_Expression Promotes

References

Validating the Mechanism of 1-Chloro-3,6-dimethoxyisoquinoline Reactions: A Comparative Guide to C-C and C-N Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two pivotal palladium-catalyzed cross-coupling reactions for the functionalization of 1-chloro-3,6-dimethoxyisoquinoline: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The objective is to offer a clear comparison of their mechanisms, performance, and experimental considerations to aid in the selection of the optimal synthetic route for the development of novel isoquinoline-based compounds.

Introduction to the Reactivity of this compound

This compound is a key heterocyclic building block in medicinal chemistry. The chlorine atom at the C1 position is susceptible to displacement, making it an ideal handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. The electron-donating methoxy groups at the C3 and C6 positions can influence the reactivity of the isoquinoline core. This guide focuses on validating the mechanisms and comparing the efficacy of Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful and versatile methods for C-C and C-N bond formation, respectively.

Comparative Analysis of Reaction Mechanisms

Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. The generally accepted catalytic cycle is illustrated below.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Aryl-Aryl' Aryl-Aryl' Reductive Elimination->Aryl-Aryl'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction but differs in the nucleophilic partner and the subsequent steps.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Amine Coordination Amine Coordination Aryl-Pd(II)-X->Amine Coordination HNR'R'' [Aryl-Pd(II)-NHR'R'']+ [Aryl-Pd(II)-NHR'R'']+ Amine Coordination->[Aryl-Pd(II)-NHR'R'']+ Deprotonation Deprotonation [Aryl-Pd(II)-NHR'R'']+->Deprotonation Base Aryl-Pd(II)-NR'R'' Aryl-Pd(II)-NR'R'' Deprotonation->Aryl-Pd(II)-NR'R'' Reductive Elimination Reductive Elimination Aryl-Pd(II)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Aryl-NR'R'' Aryl-NR'R'' Reductive Elimination->Aryl-NR'R''

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance Comparison: Suzuki-Miyaura vs. Buchwald-Hartwig

The choice between Suzuki-Miyaura and Buchwald-Hartwig amination for the functionalization of this compound depends on the desired product and the specific reaction conditions. Below is a summary of typical yields and conditions based on analogous reactions with chloro-heterocycles.

Reaction TypeCoupling PartnerCatalyst System (Typical)BaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10070-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10085-98
3-Furylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11065-90
Buchwald-Hartwig AnilinePd₂(dba)₃ / BINAPNaOtBuToluene10075-92
MorpholinePd(OAc)₂ / XPhosK₃PO₄Dioxane11080-97
BenzylaminePd₂(dba)₃ / DavePhosCs₂CO₃Toluene10070-88

Note: Yields are indicative and can vary significantly based on the specific substrates, catalyst, ligand, base, solvent, and reaction time.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Reaction Setup Reactants This compound Arylboronic Acid Mixing Mixing Reactants->Mixing Catalyst Pd Catalyst Ligand Catalyst->Mixing Base_Solvent Base Solvent Base_Solvent->Mixing Heating Heating Mixing->Heating Inert Atmosphere Workup Workup Heating->Workup Cooling, Extraction Purification Purification Workup->Purification Chromatography Product Product Purification->Product

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the appropriate degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3,6-dimethoxyisoquinoline.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_0 Reaction Setup Reactants This compound Amine Mixing Mixing Reactants->Mixing Catalyst Pd Pre-catalyst Ligand Catalyst->Mixing Base_Solvent Base Solvent Base_Solvent->Mixing Heating Heating Mixing->Heating Inert Atmosphere Workup Workup Heating->Workup Cooling, Extraction Purification Purification Workup->Purification Chromatography Product Product Purification->Product

A Comparative Guide to the Structure-Activity Relationship of 1-Chloro-3,6-dimethoxyisoquinoline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies for 1-Chloro-3,6-dimethoxyisoquinoline are not extensively available in public literature. This guide provides a synthesized analysis based on SAR principles derived from structurally related isoquinoline, quinoline, and quinazolinone analogs investigated as kinase inhibitors and anticancer agents.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this compound are of significant interest as potential inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for designing more potent and selective therapeutic agents.

Synthesized Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related heterocyclic kinase inhibitors, the following SAR trends can be proposed for the this compound scaffold:

  • Position 1 (Chloro Group): The chloro group at this position is a key feature. It can act as a leaving group for covalent modification of a nearby cysteine residue in the kinase active site, leading to irreversible inhibition. Alternatively, its electronegativity and size can influence binding affinity through specific interactions within the ATP-binding pocket.

  • Positions 3 and 6 (Dimethoxy Groups): The methoxy groups are electron-donating and can influence the electron density of the isoquinoline ring system. Their presence and position are critical for establishing hydrogen bonds or other interactions with the kinase active site. Modifications to these groups, such as demethylation to hydroxyl groups or replacement with other alkoxy groups, could significantly impact potency and selectivity.

  • Position 4: This position is often a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site. Attaching various aryl or heteroaryl groups, often via an amino or ether linkage, can dramatically enhance inhibitory activity. The nature and substitution pattern of these appended rings are critical for optimizing potency and selectivity. For instance, small, lipophilic groups in the meta position of an appended aniline ring have been shown to increase inhibitory activity in related quinazoline scaffolds.

  • The Isoquinoline Nitrogen (N-2): The nitrogen atom in the isoquinoline ring is a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is essential for anchoring the molecule in the ATP-binding site.

Comparative Performance of Analogs

To illustrate the impact of substitutions on biological activity, the following table summarizes the in vitro cytotoxic activity of a series of 3-arylisoquinolinone analogs against the MCF-7 human breast cancer cell line. While not the exact scaffold of interest, these compounds share the core isoquinoline structure and demonstrate clear SAR trends.

Compound IDR1 (Position 6)R2 (Aryl Substitution)IC50 (µM) against MCF-7 Cells
Analog 1 H4-F-Ph> 50
Analog 2 F4-F-Ph21.4
Analog 3 H3-F-Ph0.3
Analog 4 F3-F-Ph0.03

Data synthesized from a study on 3-arylisoquinolinones.[4]

The data clearly indicates that a fluorine substituent at position 6 enhances cytotoxic activity. More strikingly, moving the fluorine substituent on the 3-phenyl ring from the para to the meta position results in a dramatic increase in potency by up to 700-fold.[4] This highlights the critical importance of substituent positioning for optimal interaction with the biological target.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide or protein substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[5]

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer to remove non-specific binding.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

MTT Cell Viability Assay

This colorimetric assay assesses the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the test compounds dissolved in the culture medium. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for isoquinoline-based inhibitors.

RTK_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor Recruits RAS Ras Adaptor->RAS Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Expression Inhibitor Isoquinoline Analog (Inhibitor) Inhibitor->P_RTK Inhibits (ATP-competitive)

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade and the point of inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the screening and evaluation of novel isoquinoline analogs.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization Synthesis Analog Synthesis PrimaryScreen Primary Screening (e.g., In Vitro Kinase Assay) Synthesis->PrimaryScreen HitID Hit Identification (IC50 < Threshold) PrimaryScreen->HitID CellScreen Cell-Based Assays (e.g., MTT Viability Assay) HitID->CellScreen SAR SAR Analysis CellScreen->SAR Selectivity Selectivity Profiling (Kinase Panel) CellScreen->Selectivity SAR->Synthesis Iterative Design LeadComp Lead Compound Selection Selectivity->LeadComp

Caption: A generalized workflow for the discovery and optimization of isoquinoline-based inhibitors.

References

The Strategic Advantage of 1-Chloro-6,7-dimethoxyisoquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. While a vast array of scaffolds are available, substituted isoquinolines have consistently demonstrated their value as "privileged structures" in medicinal chemistry. This guide provides a detailed comparison of 1-Chloro-6,7-dimethoxyisoquinoline , a versatile and strategically functionalized building block, against other common heterocyclic alternatives.

Initial searches for 1-Chloro-3,6-dimethoxyisoquinoline did not yield sufficient data, suggesting it is a less common or novel compound. Therefore, this guide focuses on the closely related, well-documented, and commercially available isomer, 1-Chloro-6,7-dimethoxyisoquinoline, to provide a practical and data-supported comparison.

Key Advantages of the 1-Chloro-6,7-dimethoxyisoquinoline Scaffold

The utility of 1-Chloro-6,7-dimethoxyisoquinoline stems from the unique interplay of its three key structural features: the isoquinoline core, the reactive chloro group at the 1-position, and the methoxy groups at the 6- and 7-positions.

  • Versatile Handle for C-C and C-N Bond Formation: The chlorine atom at the C1 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] This allows for the straightforward introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino, and alkynyl groups), enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • Enhanced Reactivity of the C1-Position: In many halo-substituted heterocycles, the order of reactivity for halides in cross-coupling reactions is I > Br > Cl, due to bond dissociation energies.[4] However, the C1 position of the isoquinoline ring possesses an intrinsic electrophilicity that can be sufficient to override this trend, making the 1-chloro substituent surprisingly reactive, sometimes even more so than a bromo substituent at a different position on the same ring.[5][6] This enhanced reactivity allows for selective transformations at the C1 position even in the presence of other, typically more reactive, halides.

  • Biologically Significant Substitution Pattern: The 6,7-dimethoxy-substituted isoquinoline moiety is a common feature in numerous natural alkaloids and pharmacologically active compounds.[7] These methoxy groups can play a crucial role in drug-receptor interactions, influencing binding affinity, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of potent inhibitors for various biological targets, including the c-Met receptor tyrosine kinase and sigma-2 receptors, which are implicated in cancer and neuropathic pain, respectively.[8][9][10]

Comparative Data: 1-Chloro-6,7-dimethoxyisoquinoline vs. Alternative Building Blocks

The following table provides a qualitative and quantitative comparison of 1-Chloro-6,7-dimethoxyisoquinoline with other representative heterocyclic building blocks.

Feature1-Chloro-6,7-dimethoxyisoquinoline1-Bromo-6,7-dimethoxyisoquinoline1-Chloroisoquinoline4-Chloro-6,7-dimethoxyquinoline
Reactivity in Cross-Coupling High (Enhanced reactivity at C1)[5]Very High (Generally more reactive than chloro)[4]Moderate to HighHigh
Selectivity Excellent for C1 functionalizationExcellent for C1 functionalizationExcellent for C1 functionalizationExcellent for C4 functionalization
Cost-Effectiveness Generally more cost-effective than bromo- and iodo-analogsHigher cost than chloro-analogLower cost due to simpler structureComparable to 1-chloro isomer
Pharmacophore Relevance High; present in c-Met inhibitors, sigma-2 ligands, and natural products[8][10]High; similar to the 1-chloro analogModerate; core isoquinoline scaffold is bioactive[7]High; key intermediate for anticancer drugs Cabozantinib and Tivozanib[8]
Synthetic Accessibility Readily synthesizedReadily synthesizedReadily availableSynthetically accessible
Functional Group Tolerance Good in modern cross-coupling protocolsGood in modern cross-coupling protocolsGood in modern cross-coupling protocolsGood in modern cross-coupling protocols

Experimental Protocols: A Case Study in c-Met Inhibitor Synthesis

The 6,7-dimethoxyquinoline/isoquinoline scaffold is central to the design of potent c-Met inhibitors. The following is a representative experimental protocol for a Buchwald-Hartwig amination reaction, a key step in the synthesis of these anticancer agents, based on the synthesis of 6,7-dimethoxy-4-anilinoquinolines.[8]

Reaction: Synthesis of N-(2-Aryl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • Substituted 5-amino-2-aryl-benzimidazole (1.2 eq)

  • Isopropanol (solvent)

Procedure:

  • A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted 5-amino-2-aryl-benzimidazole (6 mmol) is prepared in isopropanol (40 mL).

  • The reaction mixture is stirred at reflux for 5 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The resulting solid residue is purified by column chromatography on silica gel, eluting with a mixture of CH2Cl2/CH3OH (e.g., 10:1 v/v) to yield the target compound.

Expected Yields: Yields for this type of reaction are typically reported in the range of 50-60%.[8]

Visualizing Synthetic and Biological Pathways

To better illustrate the utility of 1-Chloro-6,7-dimethoxyisoquinoline, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a key biological signaling pathway where its derivatives are active.

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling A 1-Chloro-6,7- dimethoxyisoquinoline C Pd Catalyst (e.g., Pd(PPh3)4) + Base + Solvent A->C B Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) B->C D 1-Substituted-6,7- dimethoxyisoquinoline Derivative C->D E Further Synthetic Steps (e.g., Deprotection, Functionalization) D->E F Final Bioactive Molecule (e.g., Kinase Inhibitor) E->F

Caption: General workflow for synthesizing bioactive molecules from 1-Chloro-6,7-dimethoxyisoquinoline.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS-RAF-MEK-ERK (Proliferation, Survival) cMet->RAS Phosphorylates & Activates PI3K PI3K-AKT-mTOR (Cell Growth, Survival) cMet->PI3K STAT3 STAT3 (Gene Transcription) cMet->STAT3 Inhibitor Isoquinoline-based c-Met Inhibitor Inhibitor->cMet Blocks ATP Binding Site

Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of its antagonists.[8]

Conclusion

1-Chloro-6,7-dimethoxyisoquinoline stands out as a superior building block for drug discovery and development due to its strategic combination of features. Its activated chloro group at the C1 position provides a versatile and highly reactive handle for introducing molecular diversity through robust cross-coupling reactions. Furthermore, the 6,7-dimethoxyisoquinoline core is a well-established pharmacophore, frequently found in potent, biologically active molecules that target key pathways in oncology and neuroscience. For research programs aiming to rapidly generate novel, diverse, and biologically relevant compounds, 1-Chloro-6,7-dimethoxyisoquinoline offers a distinct advantage over simpler or alternatively substituted heterocyclic building blocks.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling 1-Chloro-3,6-dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols

This document provides crucial safety and logistical information for the handling and disposal of 1-Chloro-3,6-dimethoxyisoquinoline, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, categorized by the level of protection needed for various laboratory procedures.

Protection LevelRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Standard Handling NIOSH-approved air-purifying respirator with organic vapor cartridgesChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical safety goggles or face shieldLaboratory coat, long pants, and closed-toe shoes
Operations with Aerosolization Potential Full-face, air-purifying respirator or a powered air-purifying respirator (PAPR)Double-gloving with chemical-resistant glovesFace shield and chemical safety gogglesChemical-resistant apron or coveralls over a lab coat
Emergency (Spill or Release) Self-contained breathing apparatus (SCBA)Heavy-duty, chemical-resistant glovesFull-face shield and chemical safety gogglesFully encapsulating chemical-protective suit

Procedural Guidance for Safe Handling

A systematic approach is critical to safely manage this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Ventilated Enclosure prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol: Standard Solution Preparation

This protocol details the steps for preparing a standard solution of this compound, a common procedure in a research setting.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide, Methanol)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Ventilated balance enclosure or chemical fume hood

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the standard handling level of PPE as detailed in the table above.

    • Place all necessary equipment within the fume hood.

  • Weighing:

    • Tare the analytical balance with a clean, dry weigh boat.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Dissolution:

    • Transfer the weighed compound to the appropriate volumetric flask.

    • Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the compound.

    • Once dissolved, add solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage and Labeling:

    • Transfer the solution to a clearly labeled and sealed storage container.

    • The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Place in a designated, labeled, and sealed hazardous waste container for chlorinated organic compounds.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvent used for rinsing contaminated glassware.

    • Collect in a designated, labeled, and sealed hazardous waste container for chlorinated organic solvents.

Disposal Pathway:

All waste containing this compound must be disposed of through the institution's hazardous waste management program. Do not pour any solutions down the drain or dispose of solid waste in the regular trash.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.

cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid solid_container Place in Labeled Chlorinated Solid Waste Container is_solid->solid_container liquid_container Place in Labeled Chlorinated Liquid Waste Container is_liquid->liquid_container solid_pickup Arrange for Hazardous Waste Pickup solid_container->solid_pickup liquid_pickup Arrange for Hazardous Waste Pickup liquid_container->liquid_pickup

Figure 2. Disposal Decision Tree for this compound Waste.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

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